Ethyl 4-bromo-2-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDINIAYLXTBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621812 | |
| Record name | Ethyl 4-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-71-2 | |
| Record name | 4-Bromo-2-fluorobenzoic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474709712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-BROMO-2-FLUOROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Its utility is derived from the presence of multiple reactive sites: an ethyl ester functional group, a bromine atom, and a fluorine atom attached to the benzene ring. These features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The strategic placement of the bromo and fluoro substituents on the aromatic ring allows for selective transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of diverse molecular architectures.
Chemical Properties
This section summarizes the key chemical and physical properties of this compound. The data has been compiled from various sources to provide a comprehensive overview for laboratory use.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Liquid | --- |
| Density | 1.504 g/cm³ | [2] |
| Flash Point | 127.866 °C | [2] |
| Refractive Index | 1.525 | [2] |
| Storage | Sealed in dry, room temperature | --- |
| Purity | Typically ≥98% | [1] |
Spectroscopic Data
| Data Type | Information |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 246.97646, [M+Na]⁺: 268.95840.[3] |
| ¹H NMR | Spectral data for the parent acid, 4-bromo-2-fluorobenzoic acid, is available and can be used as a reference.[4] |
| ¹³C NMR | Spectral data for related compounds such as ethyl 4-fluorobenzoate and ethyl 4-bromobenzoate are available.[5][6] |
| Infrared (IR) Spectroscopy | IR spectra for the parent acid and related esters are available for comparison.[7] |
Synthesis
This compound is typically synthesized via the esterification of 4-bromo-2-fluorobenzoic acid. A common and effective method involves the use of thionyl chloride to activate the carboxylic acid, followed by reaction with ethanol.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
4-bromo-2-fluorobenzoic acid (3.0 g)
-
Ethanol (20 mL)
-
Thionyl chloride (2.0 mL)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL), add thionyl chloride (2.0 mL) at 0°C.
-
Stir the mixture overnight at 70°C.
-
After the reaction is complete, add saturated aqueous sodium hydrogencarbonate solution to the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer successively with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the final product, this compound.
Reactivity and Applications
The reactivity of this compound is centered around its three main functional components: the ethyl ester, the aromatic bromine, and the aromatic fluorine.
-
Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides or other esters through transesterification.
-
Aromatic Bromine: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
-
Aromatic Fluorine: The fluorine atom influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions.
Due to this versatile reactivity, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The parent compound, 4-bromo-2-fluorobenzoic acid, is a known intermediate in the synthesis of enzalutamide and venetoclax.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols.
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.
Caption: Synthesis of this compound.
Logical Relationship of Functional Groups in Reactivity
This diagram shows the relationship between the functional groups of this compound and the types of reactions they can undergo.
Caption: Reactivity of Functional Groups.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C9H8BrFO2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]
- 5. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl 4-bromobenzoate(5798-75-4) 13C NMR spectrum [chemicalbook.com]
- 7. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
A Technical Guide to Ethyl 4-bromo-2-fluorobenzoate (CAS: 474709-71-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-2-fluorobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring bromine and fluorine atoms on the benzene ring, makes it a versatile building block for the construction of various heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the synthesis of notable drugs such as enzalutamide and venetoclax. The mechanisms of action of these drugs are also discussed and illustrated.
Chemical and Physical Properties
This compound is a colorless oil at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 474709-71-2 | [2] |
| Molecular Formula | C₉H₈BrFO₂ | [2] |
| Molecular Weight | 247.06 g/mol | [3] |
| Appearance | Colorless oil | [1] |
| Density | 1.504 g/cm³ | [4] |
| Refractive Index | 1.525 | [4] |
| Flash Point | 127.866 °C | [4] |
| Storage | Sealed in dry, room temperature | [2] |
| Purity | Typically ≥95% - 98% | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the ethyl group and the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 7.80-7.84 | m | 1H | Ar-H | [1] |
| 7.32-7.37 | m | 2H | Ar-H | [1] |
| 4.39 | q, J = 6.8 Hz | 2H | -OCH₂CH₃ | [1] |
| 1.39 | t, J = 6.8 Hz | 3H | -OCH₂CH₃ | [1] |
Experimental Protocols: Synthesis
This compound is typically synthesized via the esterification of 4-bromo-2-fluorobenzoic acid. Two common methods are detailed below.
Method 1: EDCI/DMAP Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Dichloromethane (DCM)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous ethanol (EtOH)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.50 g, 6.85 mmol) in dichloromethane (26.0 mL), add EDCI (1.60 g, 8.35 mmol), DMAP (130 mg, 1.06 mmol), and anhydrous ethanol (2.00 mL) sequentially.[1]
-
Stir the reaction mixture at room temperature for 20 hours.[1]
-
Wash the reaction mixture with water and then with saturated saline solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:5, v/v) as the eluent to yield this compound as a colorless oil (1.52 g, 90% yield).[1]
Method 2: Thionyl Chloride-Mediated Esterification
This method involves the use of thionyl chloride to activate the carboxylic acid for esterification.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Ethanol
-
Thionyl chloride
-
Saturated aqueous sodium hydrogencarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL), add thionyl chloride (2.0 mL) at 0°C.[4]
-
Stir the mixture overnight at 70°C.[4]
-
To the reaction mixture, add saturated aqueous sodium hydrogencarbonate solution.[4]
-
Concentrate the mixture under reduced pressure.[4]
-
Extract the residue with ethyl acetate.[4]
-
Wash the organic layer successively with water and saturated brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the title compound (3.30 g).[4]
Caption: Synthesis workflows for this compound.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its precursor, 4-bromo-2-fluorobenzoic acid, is a key starting material for the synthesis of enzalutamide and venetoclax.
Role in the Synthesis of Enzalutamide
Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. The synthesis of enzalutamide involves a series of reactions, including amidation, that utilize the structural features of 4-bromo-2-fluorobenzoic acid.
Role in the Synthesis of Venetoclax
Venetoclax is a BCL-2 inhibitor used to treat certain types of leukemia and lymphoma. 4-bromo-2-fluorobenzoic acid is a key raw material in the multi-step synthesis of this anti-cancer drug.
Associated Signaling Pathways
Understanding the signaling pathways targeted by drugs derived from this compound is critical for drug development professionals.
Enzalutamide and the Androgen Receptor Signaling Pathway
Enzalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.
Caption: Mechanism of action of Enzalutamide on the Androgen Receptor pathway.
Venetoclax and the BCL-2 Apoptosis Pathway
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By inhibiting BCL-2, venetoclax restores the natural process of programmed cell death (apoptosis) in cancer cells.
Caption: Mechanism of action of Venetoclax on the BCL-2 apoptosis pathway.
Safety and Handling
This compound is classified as a warning-level hazardous substance.[2] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with significant implications for the development of novel therapeutics. Its well-defined chemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists and process development scientists. A thorough understanding of its characteristics, handling requirements, and the biological pathways of the molecules derived from it, is essential for its effective and safe utilization in research and drug development.
References
Ethyl 4-bromo-2-fluorobenzoate molecular formula and weight
This document provides the key physicochemical properties of Ethyl 4-bromo-2-fluorobenzoate, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.
Physicochemical Data
The essential molecular details of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂[1][2][3][4] |
| Molecular Weight | 247.06 g/mol [1][2][3][4] |
| CAS Number | 474709-71-2[1] |
Logical Relationship of Compound Identifiers
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.
References
Spectroscopic Data of Ethyl 4-bromo-2-fluorobenzoate: A Technical Guide
This guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 4-bromo-2-fluorobenzoate, tailored for researchers, scientists, and professionals in drug development. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 7.9 | dd | 1H | ~8.0, ~2.0 | Ar-H |
| ~7.4 - 7.5 | dd | 1H | ~8.0, ~2.0 | Ar-H |
| ~7.3 - 7.4 | t | 1H | ~8.0 | Ar-H |
| 4.39 | q | 2H | 7.1 | -OCH₂CH₃ |
| 1.39 | t | 3H | 7.1 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~134 | Ar-C |
| ~129 | Ar-C |
| ~128 (d) | Ar-C |
| ~120 (d) | C-Br |
| ~118 (d) | Ar-C |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
| ~1050 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 246/248 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 201/203 | Medium | [M - OCH₂CH₃]⁺ |
| 173/175 | High | [M - COOCH₂CH₃]⁺ |
| 155 | Medium | [C₆H₃FBr]⁺ |
| 127 | Low | [C₆H₄F]⁺ |
| 45 | Medium | [OCH₂CH₃]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The solution is filtered through a pipette with a cotton plug into a 5 mm NMR tube.
-
Instrumentation : Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a 45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.[2]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is utilized.[3] Key parameters include a spectral width of 0 to 220 ppm, a 30° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.[3][4]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed.[3] The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[3]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation : A small drop of neat liquid this compound is placed directly onto the diamond or zinc selenide crystal of the ATR accessory.[5][6]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory is used.[7]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000 to 600 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. An ATR correction may be applied to the data.[6]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[8]
-
Instrumentation : A mass spectrometer equipped with an electron ionization source is used.[9]
-
Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[8]
-
Detection : An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[8]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using multiple spectroscopic techniques.
Caption: Spectroscopic analysis workflow.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-bromo-2-fluorobenzoate, a key organic intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a building block in pharmaceutical manufacturing.
Chemical Identity and Structure
This compound is a halogenated aromatic ester. Its formal IUPAC name is This compound . The presence of bromine and fluorine atoms, along with the ethyl ester group, makes it a versatile reagent for constructing more complex molecules through various organic reactions.
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification procedures.
| Property | Value | Reference(s) |
| Identifier | ||
| CAS Number | 474709-71-2 | [1] |
| Formula & Weight | ||
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Exact Mass | 245.96917 Da | [2] |
| Physical Properties | ||
| Physical Form | Liquid | |
| Density | 1.504 g/cm³ | [2] |
| Flash Point | 127.866 °C | [2] |
| Refractive Index | 1.525 | [2] |
| Computed Properties | ||
| XLogP3 | 2.9 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | [2] |
Experimental Protocols: Synthesis
This compound is typically synthesized via esterification of its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. Below are two common laboratory-scale protocols.
This method involves converting the carboxylic acid to a more reactive acid chloride intermediate, which then reacts with ethanol.
-
Reaction Setup: Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 3.0 g) in ethanol (20 mL) in a suitable reaction flask.[2]
-
Acyl Chloride Formation: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (2.0 mL).[2]
-
Reaction: Remove the ice bath and stir the mixture overnight at 70°C.[2]
-
Workup: After the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.[2]
-
Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Extract the residue with ethyl acetate.[2]
-
Purification: Wash the organic layer successively with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound (yields typically around 3.3 g for this scale).[2]
This is a classic acid-catalyzed esterification method.
-
Reaction Setup: Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 2.0 g, 9.1 mmol) in ethanol (20 mL).[2]
-
Catalysis: Carefully add concentrated sulfuric acid (2 mL) to the solution.[2]
-
Reaction: Reflux the mixture overnight.[2]
-
Workup and Purification: After cooling, neutralize the reaction mixture to a pH of approximately 8 using sodium bicarbonate. Extract the product with an ethyl ester solvent. Dry the organic phase and evaporate the solvent to yield the product (yields typically around 2.0 g for this scale).[2]
The general workflow for these synthesis methods is illustrated in the diagram below.
Caption: General workflow for the synthesis of this compound.
Application in Drug Development
While this compound is a valuable intermediate, its precursor, 4-bromo-2-fluorobenzoic acid, holds a particularly critical role in the synthesis of advanced pharmaceutical agents. It is a key building block for Enzalutamide , a non-steroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.
The synthesis of Enzalutamide involves a multi-step process where 4-bromo-2-fluorobenzoic acid is first converted to an amide, followed by several coupling and cyclization reactions. The logical pathway from this key intermediate to the final active pharmaceutical ingredient (API) underscores the importance of compounds like this compound in the drug development pipeline, as the ester can be readily hydrolyzed back to the parent carboxylic acid or used in other transformations.
Caption: Logical relationship of intermediates in the synthesis of Enzalutamide.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 4-bromo-2-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 4-bromo-2-fluorobenzoate, a key intermediate in organic synthesis. The document details its physicochemical characteristics, outlines standard experimental protocols for their determination, and illustrates a common synthetic pathway.
Core Physical and Chemical Properties
This compound is an organic compound typically available as a liquid at room temperature. It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| CAS Number | 474709-71-2 | [1][2] |
| Molecular Formula | C₉H₈BrFO₂ | [2][3] |
| Molecular Weight | 247.06 g/mol | [1][2][3] |
| Physical Form | Liquid | |
| Density | 1.504 g/cm³ | [1] |
| Flash Point | 127.866 °C | [1] |
| Refractive Index | 1.525 | [1] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Sealed in a dry place at room temperature |
Synthesis Workflow
A prevalent method for synthesizing this compound involves the esterification of 4-bromo-2-fluorobenzoic acid.[1] The following diagram illustrates this common experimental workflow.
Experimental Protocols
The determination of the physical properties outlined in this guide follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common method is distillation.
-
Apparatus: A standard distillation setup is used, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The liquid is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and drips into the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
For accuracy, especially if the pressure is not at standard sea level (760 mmHg), a pressure correction (nomograph) may be applied.
-
Density, the mass per unit volume, is a fundamental physical property.
-
Apparatus: A pycnometer (a small glass flask of a known, precise volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid (this compound), ensuring no air bubbles are present. The cap is placed, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
The refractive index measures how light propagates through a substance and is a characteristic property.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the sample liquid are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is also recorded, as refractive index is temperature-dependent (often standardized at 20°C).
-
References
An In-depth Technical Guide on the Solubility of Ethyl 4-bromo-2-fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
The following table summarizes the anticipated solubility of Ethyl 4-bromo-2-fluorobenzoate in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are illustrative and based on the general solubility of similar aromatic esters. Actual experimental values may vary.
| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Methanol | CH₃OH | 5.1 | > 50 |
| Ethanol | C₂H₅OH | 4.3 | > 50 |
| Acetone | C₃H₆O | 5.1 | > 50 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | > 40 |
| Dichloromethane | CH₂Cl₂ | 3.1 | > 50 |
| Toluene | C₇H₈ | 2.4 | > 30 |
| Heptane | C₇H₁₆ | 0.1 | < 5 |
Note: The high solubility in polar aprotic and protic solvents is expected due to the polar nature of the ester and fluoro-substituents. The lower solubility in nonpolar solvents like heptane is also predicted by the "like dissolves like" principle.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method coupled with gravimetric analysis.
2.1. Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath
-
Calibrated glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Pipettes and volumetric flasks
-
Drying oven
2.2. Procedure
-
Solvent Preparation: Equilibrate a sufficient volume of the chosen organic solvent in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C) for at least 1 hour.
-
Sample Preparation: Add an excess amount of this compound to a series of pre-weighed glass vials. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Add a precise volume (e.g., 5.0 mL) of the temperature-equilibrated solvent to each vial. Securely cap the vials.
-
Shaking: Place the vials in the thermostatic shaker bath and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration may need to be optimized based on preliminary studies.
-
Phase Separation: After shaking, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe fitted with a syringe filter. This step must be performed quickly to avoid temperature fluctuations.
-
Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry evaporating dish. Record the exact weight of the dish and the solution.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). Continue drying until a constant weight is achieved.
-
Calculation: The solubility (S) in g/100 mL is calculated using the following formula:
S = (Mass of residue / Volume of aliquot) * 100
2.3. Data Validation
-
Perform each measurement in triplicate to ensure reproducibility.
-
Confirm the purity of the residue after drying using an appropriate analytical technique (e.g., HPLC, GC-MS) to ensure no degradation has occurred.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Ethyl 4-bromo-2-fluorobenzoate safety data sheet (SDS) information
An In-depth Technical Guide on the Safety of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a summary of publicly available safety information. It is not a substitute for a manufacturer's official Safety Data Sheet (SDS). Always consult the original SDS before handling this chemical.
Chemical Identification and Physical Properties
This compound is a fluorinated building block used in research and development.[1] The following table summarizes its key identification and physical properties.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 474709-71-2 | [1][2] |
| Molecular Formula | C₉H₈BrFO₂ | [1][2] |
| Molecular Weight | 247.06 g/mol | [1][2] |
| Physical Form | Liquid | |
| Purity | ≥95% - 98% | [1] |
| Storage | Store in a dry, room temperature, and sealed container. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized below.
| GHS Classification | Code | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Signal Word | Warning | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Toxicological Information
Experimental Protocols
Detailed experimental protocols for safety and toxicity testing of this compound are not provided in the publicly available documents. However, a method for its synthesis has been described.
Synthesis of this compound:
To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL), thionyl chloride (2.0 mL) was added at 0°C. The mixture was then stirred overnight at 70°C. After the reaction, a saturated aqueous sodium hydrogencarbonate solution was added. The mixture was concentrated under reduced pressure, and the residue was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product.[2]
Visualizations
Diagram 1: Hazard and Precautionary Workflow
This diagram illustrates the logical flow of handling this compound based on its hazards and required precautions.
Caption: Logical workflow for handling based on hazard statements.
Diagram 2: Synthesis Workflow
This diagram outlines the key steps in the synthesis of this compound.
Caption: High-level overview of the synthesis process.
References
Commercial Availability and Synthetic Utility of Ethyl 4-bromo-2-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a key chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can influence the physicochemical properties of target compounds, makes it a valuable scaffold for medicinal chemists. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a liquid and should be stored in a dry, room-temperature environment.[1][2]
| Supplier | Purity | Available Quantities | Location |
| MOLBASE | 95+% to 98% | 1g, 5g, 10g | China, United States |
| Sigma-Aldrich | 98% | Custom | Global |
| CP Lab Safety | min 98% | 100g | United States[2] |
| ARK PHARM INC. | 98% | 1g, 5g | United States[3] |
| CHEMSTEP | 96% | 10g | - |
| OAKWOOD | 96% | 5g | -[3] |
| UkrOrgSynthesis | 96% | 1g, 2.5g | -[3] |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 474709-72-1[2] |
| Molecular Formula | C₉H₈BrFO₂[2] |
| Molecular Weight | 247.06 g/mol [2] |
| Physical Form | Liquid[1] |
| Storage Temperature | Room Temperature (Sealed in dry)[1] |
| Predicted XLogP3 | 2.9 |
Note: Comprehensive experimental data for properties such as boiling point, density, and refractive index for this compound are not consistently available in the public domain. Researchers should refer to the supplier's Certificate of Analysis for specific batch data.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. Two primary methods are detailed below.
Experimental Protocol 1: Thionyl Chloride-Mediated Esterification
This method utilizes thionyl chloride as the activating agent for the carboxylic acid.
Materials:
-
4-bromo-2-fluorobenzoic acid (3.0 g)
-
Ethanol (20 mL)
-
Thionyl chloride (2.0 mL)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL), add thionyl chloride (2.0 mL) at 0°C.
-
Stir the mixture overnight at 70°C.
-
After the reaction is complete, carefully add saturated aqueous sodium hydrogencarbonate solution to neutralize the reaction mixture.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer successively with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound (3.30 g).[4]
Experimental Protocol 2: Sulfuric Acid-Catalyzed Esterification
This is a classic Fischer esterification method using a strong acid catalyst.
Materials:
-
4-bromo-2-fluorobenzoic acid (2g, 9.1 mmol)
-
Ethanol (20 mL)
-
Concentrated sulfuric acid (2 mL)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-2-fluorobenzoic acid (2 g, 9.1 mmol) in ethanol (20 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the solution.
-
Reflux the mixture overnight.
-
After cooling, neutralize the reaction mixture with a sodium bicarbonate solution to a pH of approximately 8.
-
Extract the product with ethyl acetate.
-
Dry the organic phase and evaporate the solvent to obtain this compound (2 g).[4]
Caption: Synthetic Pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The precursor to this compound, 4-bromo-2-fluorobenzoic acid, is a documented intermediate in the synthesis of notable pharmaceutical compounds, including the anti-cancer drugs enzalutamide and Venclexta.[5] The strategic placement of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling the construction of diverse molecular libraries for drug discovery programs.
The fluorine atom at the 2-position can significantly influence the conformational preferences and electronic properties of the molecule, which can be exploited to modulate the biological activity and pharmacokinetic properties of the final drug candidates.
Typical Experimental Workflow: Suzuki Cross-Coupling
The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction using this compound as a starting material. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.
Caption: Typical Suzuki Coupling Workflow.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the drug discovery and development pipeline. Its utility is primarily derived from the presence of a bromine atom that can be readily functionalized through cross-coupling chemistry, and a fluorine atom that can impart desirable properties to the target molecules. The straightforward synthesis from its corresponding carboxylic acid further enhances its appeal for laboratory and industrial applications. This guide provides a foundational understanding for researchers and scientists looking to incorporate this versatile intermediate into their synthetic strategies.
References
An In-Depth Technical Guide to the Reactivity Profile of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-2-fluorobenzoate is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. Its reactivity is characterized by three distinct centers: the ethyl ester, the bromo substituent, and the fluoro substituent, each offering a handle for diverse chemical transformations. This guide provides a comprehensive overview of its reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the C-Br bond, transformations of the ester moiety, and the potential for nucleophilic aromatic substitution at the C-F bond. This document consolidates quantitative data from literature sources, presents detailed experimental protocols for key reactions, and utilizes logical diagrams to illustrate reaction pathways, offering a practical resource for chemists engaged in complex molecule synthesis.
Core Reactivity Centers
The chemical behavior of this compound is dictated by the interplay of its three primary functional groups. The electron-withdrawing nature of the ethyl ester and the fluorine atom activates the aromatic ring, while the carbon-bromine bond serves as a primary site for cross-coupling reactions.
Caption: Key reactivity sites on this compound.
Reactions at the Carbon-Bromine Bond: Cross-Coupling
The carbon-bromine bond is the most exploited reaction site, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, enhanced by the ortho-fluoro and para-ester groups, generally facilitates the oxidative addition step in palladium-catalyzed cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. This compound readily participates in these reactions with various arylboronic acids.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Dimethoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Methylphenyl-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | 78 |
Negishi Coupling
Negishi coupling provides an alternative C-C bond-forming strategy, particularly useful with organozinc reagents. This method can be effective for coupling with sterically hindered partners.
| Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Mesitylzinc pivalate | CoBr₂ | THF | 40 | 16 | 75[1] |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents. The reaction couples this compound with a range of primary and secondary amines.
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Nitroaniline | Pd₂(dba)₃ / rac-BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 68 |
| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | 12 | 88 |
Reactions of the Ethyl Ester Group
The ethyl ester moiety can be readily transformed into other functional groups, such as carboxylic acids or primary alcohols, providing a secondary point for molecular diversification.
Hydrolysis
Basic or acidic hydrolysis efficiently converts the ester to the corresponding 4-bromo-2-fluorobenzoic acid. This transformation is often a necessary step in multi-step syntheses to unmask a carboxylic acid for further coupling or functionalization.
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOH | EtOH/H₂O | 60 | 4 | >95 |
| LiOH | THF/H₂O | 25 | 12 | >98 |
| HCl (6M) | Dioxane/H₂O | 100 | 18 | 90 |
Reduction
Strong hydride reducing agents, such as Lithium Aluminium Hydride (LiAlH₄), reduce the ester to the corresponding primary alcohol, (4-bromo-2-fluorophenyl)methanol. This product can serve as a precursor for ethers, aldehydes, or other benzyl-functionalized compounds.
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| LiAlH₄ | Anhydrous THF | 0 to 25 | 2 | 93 |
| DIBAL-H | Anhydrous Toluene | -78 | 3 | 85 (yields aldehyde) |
Reactivity of the Carbon-Fluorine Bond
The fluorine atom at the C2 position is generally the least reactive site under typical conditions. However, its ortho position relative to the strong electron-withdrawing ester group makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions with strong nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
Strong nucleophiles like sodium methoxide or secondary amines can displace the fluoride, particularly at elevated temperatures. This reaction pathway is less common than cross-coupling at the C-Br site but offers a route to highly functionalized 1,2,4-trisubstituted benzene rings.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | DMF | 150 | 24 | 55 |
| Pyrrolidine | DMSO | 160 | 18 | 62 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with 3,5-Dimethoxyphenylboronic Acid
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
-
Assembly: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 247 mg), 3,5-dimethoxyphenylboronic acid (1.2 mmol, 218 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Atmosphere: Seal the flask, evacuate, and backfill with dry nitrogen three times.
-
Solvent Addition: Under a positive flow of nitrogen, add degassed toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Ester Reduction with Lithium Aluminium Hydride (LiAlH₄)
Caption: Experimental workflow for LiAlH₄ reduction of the ester.
-
Assembly: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and Lithium Aluminium Hydride (1.5 mmol, 57 mg). Add anhydrous THF (5 mL) and cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 mmol, 247 mg) in anhydrous THF (5 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, stir the reaction at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
-
Quenching (Fieser workup): Cool the flask back to 0°C. Cautiously and sequentially add dropwise: deionized water (57 µL), 15% aqueous NaOH (57 µL), and finally deionized water (171 µL). Stir vigorously for 30 minutes until a white precipitate forms.
-
Workup: Add anhydrous magnesium sulfate, stir for another 10 minutes, and then filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (4-bromo-2-fluorophenyl)methanol.
Conclusion
This compound is a highly valuable and adaptable building block. Its reactivity is dominated by facile cross-coupling at the C-Br bond, allowing for the strategic introduction of a wide array of substituents. The ester and fluoro groups provide secondary and tertiary points for modification, respectively. A thorough understanding of the relative reactivity of these sites and the specific conditions required to transform them allows for the rational design of complex synthetic routes in drug discovery and materials science. This guide provides the foundational data and protocols to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
Methodological & Application
Synthesis of Ethyl 4-bromo-2-fluorobenzoate: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of Ethyl 4-bromo-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] The presented methodologies are based on established esterification procedures, primarily the Fischer-Speier esterification, offering reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction
4-Bromo-2-fluorobenzoic acid and its derivatives are versatile building blocks in organic synthesis.[2] The esterification of the carboxylic acid moiety is a common strategy to protect this functional group or to facilitate subsequent reactions. The target molecule, this compound, can be synthesized from 4-bromo-2-fluorobenzoic acid via acid-catalyzed esterification with ethanol. Two common and effective methods employ either concentrated sulfuric acid or thionyl chloride as the catalyst.[3]
Reaction Scheme
Caption: General reaction scheme for the Fischer esterification of 4-bromo-2-fluorobenzoic acid with ethanol.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is a classic Fischer esterification method that utilizes a strong acid catalyst.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid (e.g., 2 g, 9.1 mmol) in ethanol (20 mL).[3]
-
Carefully add concentrated sulfuric acid (e.g., 2 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).[3]
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[3]
-
Concentrate the mixture under reduced pressure to remove the excess ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers successively with water and saturated brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Protocol 2: Thionyl Chloride Mediated Esterification
This method utilizes thionyl chloride, which reacts with the carboxylic acid to form a more reactive acyl chloride intermediate in situ.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Ethanol
-
Thionyl Chloride (SOCl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
-
Saturated brine solution
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 3.0 g) in ethanol (20 mL), add thionyl chloride (e.g., 2.0 mL) dropwise at 0°C.[3]
-
After the addition is complete, stir the mixture at 70°C overnight.[3]
-
Cool the reaction mixture and neutralize it by the addition of a saturated aqueous sodium hydrogencarbonate solution.[3]
-
Concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.[3]
-
Wash the organic layer successively with water and saturated brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (SOCl₂) |
| Starting Material (g) | 2.0 | 3.0 |
| Starting Material (mmol) | 9.1 | 13.7 |
| Ethanol (mL) | 20 | 20 |
| Catalyst (mL) | 2.0 (H₂SO₄) | 2.0 (SOCl₂) |
| Reaction Temperature (°C) | Reflux | 70 |
| Reaction Time (h) | Overnight | Overnight |
| Product Yield (g) | 2.0 | 3.30 |
| Product Yield (%) | ~89% | ~97% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Ethyl 4-bromo-2-fluorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a versatile synthetic building block widely employed in medicinal chemistry and materials science. Its unique trifunctional nature—an ethyl ester, a bromine atom, and a fluorine atom—offers multiple, distinct reaction sites. The electron-withdrawing fluorine atom ortho to the ester enhances the reactivity of the benzene ring, while the bromine atom at the para position is strategically placed for a variety of cross-coupling reactions. This combination allows for the controlled, stepwise construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.[1][2][3][4][5]
The bromine atom is readily functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the formation of C-C and C-N bonds.[4][6] These reactions are fundamental in drug discovery for assembling the core scaffolds of many therapeutic agents.[7][8]
Key Applications
-
Synthesis of PARP Inhibitors: this compound is a key precursor for synthesizing derivatives of PARP inhibitors like Olaparib.[2][9][10] The fluorobenzoic acid moiety, derived from this building block, is crucial for interaction with the PARP-1 active site.[2][9][10][11]
-
Kinase Inhibitor Scaffolds: The biaryl structures commonly found in kinase inhibitors are often constructed using Suzuki coupling reactions where this molecule serves as the aryl halide partner.[12][13][14][15]
-
Radiolabeled Imaging Agents: The corresponding 4-[¹⁸F]fluorobenzoic acid, derived from related precursors, is used to synthesize PET imaging agents for visualizing PARP-1 expression in tumors, demonstrating the utility of this structural motif in diagnostics.[9][10][11]
-
General Organic Synthesis: It serves as a foundational material for creating complex substituted aromatic systems for various applications in agrochemicals and materials science.[4]
Chemical Transformations and Protocols
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. Below are generalized protocols for two of the most common and critical transformations: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide and an organoboron species (e.g., a boronic acid).
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
This representative protocol is based on established methods for coupling aryl bromides.[17][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 ratio)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 4-aryl-2-fluorobenzoate.
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for Suzuki reactions involving aryl bromides, which serve as a guideline for optimization.
| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90 (Typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95 (Typical) |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME/H₂O | 85 | 80-90 (Typical) |
Table is a generalized representation based on common Suzuki coupling protocols.[7][17]
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is essential for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[6][19] This is a key step in the synthesis of many pharmaceuticals.
Caption: Logical workflow for the Buchwald-Hartwig amination reaction.[20][21]
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on standard procedures for the amination of aryl halides and should be performed under an inert atmosphere.[20][21][22]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound to the flask.
-
Inert Atmosphere: If not in a glovebox, evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
This table provides representative data for the amination of aryl bromides.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >95 (Typical) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 85-95 (Typical) |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 90 | >90 (Typical) |
Table is a generalized representation based on common Buchwald-Hartwig protocols.[20][21]
This compound is a high-value building block for constructing complex organic molecules. Its capacity for selective functionalization via established, reliable protocols for Suzuki and Buchwald-Hartwig reactions makes it an indispensable tool for professionals in drug discovery and chemical research. The protocols and data provided herein serve as a comprehensive guide for the effective utilization of this versatile reagent.
References
- 1. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jeolusa.com [jeolusa.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of Ethyl 4-bromo-2-fluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromo-2-fluorobenzoate is a versatile, fluorinated building block crucial in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and an ethyl ester for conversion into other functional groups, makes it a valuable starting material in medicinal chemistry. These application notes provide detailed protocols for its use in the synthesis of key intermediates for Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors, as well as its general application in Suzuki coupling reactions.
Application 1: Synthesis of a Key Intermediate for the PARP Inhibitor Olaparib
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutics, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound serves as a precursor to a key fragment in the synthesis of the PARP inhibitor Olaparib. The following protocols detail the conversion of the ethyl ester to the corresponding carboxylic acid and its subsequent amide coupling.
Experimental Protocols
Protocol 1.1: Hydrolysis of this compound to 4-Bromo-2-fluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the residue with water and acidify to a pH of approximately 2 using 6N hydrochloric acid.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-bromo-2-fluorobenzoic acid.
Protocol 1.2: Amide Coupling to form (4-(4-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add cyclopropyl(piperazin-1-yl)methanone (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired amide.
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Yield | Purity | Reference |
| 1.1: Hydrolysis | This compound | NaOH | Ethanol/H₂O | >95% | High | General |
| 1.2: Amide Coupling | 4-bromo-2-fluorobenzoic acid, cyclopropyl(piperazin-1-yl)methanone | HATU, DIPEA | DMF | ~85% | >98% | [1] |
Visualizations
Caption: Synthesis of a key intermediate for Olaparib.
Caption: PARP inhibition pathway in BRCA-deficient cells.
Application 2: Synthesis of a Precursor for the Kinase Inhibitor Binimetinib
This compound is a valuable starting material for the synthesis of 4-bromo-2-fluoroaniline, a key building block for various kinase inhibitors, including the MEK inhibitor Binimetinib. The synthesis involves hydrolysis of the ester, followed by a rearrangement reaction to form the aniline, which can then be used in nucleophilic aromatic substitution reactions.
Experimental Protocols
Protocol 2.1: Conversion of this compound to 4-Bromo-2-fluoroaniline via Curtius Rearrangement
-
Hydrolysis: First, hydrolyze this compound to 4-bromo-2-fluorobenzoic acid as described in Protocol 1.1 .
-
Acyl Azide Formation: Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in an inert solvent like toluene. Add diphenylphosphoryl azide (DPPA) (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Rearrangement: Heat the reaction mixture to reflux. The Curtius rearrangement will occur, forming an isocyanate intermediate with the evolution of nitrogen gas.
-
Hydrolysis of Isocyanate: Add aqueous acid (e.g., HCl) to the reaction mixture and continue to heat to hydrolyze the isocyanate to the corresponding amine.
-
Isolation: After cooling, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude 4-bromo-2-fluoroaniline can be purified by column chromatography or distillation.
Protocol 2.2: Representative SNAr Coupling for Kinase Inhibitor Scaffold
-
Reaction Setup: In a sealed tube, combine 4-bromo-2-fluoroaniline (1.0 eq), a suitable fluorinated and nitrated benzimidazole derivative (e.g., 4,6-difluoro-1-methyl-5-nitro-1H-benzo[d]imidazole) (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to yield the coupled product, a core structure related to Binimetinib.[2]
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| 2.1: Curtius Rearrangement | 4-bromo-2-fluorobenzoic acid | DPPA, Et₃N | Toluene | 70-85% | >95% |
| 2.2: SNAr Coupling | 4-bromo-2-fluoroaniline, fluorinated benzimidazole derivative | K₂CO₃ | DMF | 60-80% | >98% |
Visualizations
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of Ethyl 4-bromo-2-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-fluoro-biphenyl-4-carboxylic acid moiety in a range of biologically active compounds and functional materials. The methodologies described herein are based on established principles of Suzuki coupling and aim to provide a practical guide for the synthesis of a variety of biaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an indispensable tool in modern organic synthesis. This compound is a valuable substrate in these reactions, serving as a precursor to a wide range of substituted biaryl compounds, which are key intermediates in the development of pharmaceuticals and advanced materials. The fluorine substituent on the aromatic ring can significantly influence the electronic properties and biological activity of the final products.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids
The following table summarizes representative Suzuki coupling reactions of this compound with a selection of arylboronic acids under typical reaction conditions. Please note that yields are highly dependent on the specific reaction conditions and may require optimization.
| Entry | Boronic Acid Partner | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-fluoro-1,1'-biphenyl-4-carboxylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | [Cite: 1] |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-fluoro-4'-methoxy-1,1'-biphenyl-4-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 90 | 12 | [Cite: 9] |
| 3 | 3,5-Difluorophenylboronic acid | Ethyl 3',5',2-trifluoro-1,1'-biphenyl-4-carboxylate | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 16 | [Cite: 7] |
| 4 | 4-Methylphenylboronic acid | Ethyl 2-fluoro-4'-methyl-1,1'-biphenyl-4-carboxylate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 8 | [Cite: 8] |
*Yields are illustrative and based on typical Suzuki coupling reactions of similar substrates. Optimization is often necessary to achieve the best results.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is a robust method suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-fluoro-4-arylbenzoate.[1]
Protocol 2: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol utilizes a common and effective palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Suzuki Coupling Catalytic Cycle
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of Ethyl 4-bromo-2-fluorobenzoate, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance. This compound is a valuable substrate for these transformations due to the presence of a reactive bromo-substituent for oxidative addition to the palladium catalyst, and fluoro and ethyl ester functionalities that allow for further molecular elaboration. This document outlines protocols for several key cross-coupling reactions of this substrate, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Key Reaction Components and Their Logical Relationships
The success of a palladium-catalyzed cross-coupling reaction is dependent on the interplay of several key components. The following diagram illustrates the logical relationship between these components.
Application Notes and Protocols: Ethyl 4-bromo-2-fluorobenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a versatile building block in medicinal chemistry, primarily utilized in the construction of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and an ethyl ester as a handle for further functionalization, makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions.
The strategic placement of the fluorine atom ortho to the ester group can influence the reactivity of the molecule and the biological activity of the final product. Fluorine is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo-functionality at the para-position serves as a versatile anchor for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Key Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of intermediates for prominent drugs, including Enzalutamide (an androgen receptor inhibitor for prostate cancer treatment) and Venetoclax (a BCL-2 inhibitor for chronic lymphocytic leukemia).[1] Its utility extends to the synthesis of a wide array of biaryl, alkynyl, and N-aryl compounds, which are prevalent motifs in modern pharmaceuticals.
The primary transformations involving this compound are palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, leading to biaryl structures.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, yielding aryl alkynes.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, to introduce amine functionalities.
Data Presentation: Cross-Coupling Reactions of this compound
The following tables summarize representative quantitative data for the application of this compound in various cross-coupling reactions. Please note that yields are based on reported examples for analogous substrates and may vary depending on the specific reaction conditions and coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 (estimated) |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 70-85 (estimated) |
| 4 | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | THF/H₂O | 110 | 4 | 92 (for methyl 4-bromo-2-methylbenzoate) |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 80-95 (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 75-90 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 12 | 70-85 (estimated) |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | >90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-95 (estimated) |
| 3 | Indazole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 16 | 70-85 (estimated) |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of Ethyl 2-fluoro-4-phenylbenzoate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Synthesis of Ethyl 2-fluoro-4-(phenylethynyl)benzoate
This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Synthesis of Ethyl 2-fluoro-4-(morpholino)benzoate
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
BINAP (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Synthetic Pathways
Caption: Key cross-coupling reactions of this compound.
Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols: Nucleophilic Reactions of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring both a bromine and a fluorine atom on the benzene ring, offers multiple reaction sites for nucleophilic substitution. The electron-withdrawing nature of the ester and fluoro groups activates the aromatic ring, making it susceptible to nucleophilic attack. This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, highlighting its utility in the synthesis of a diverse range of derivatives for potential applications in drug discovery and development.
The reactivity of the two halogen atoms can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the fluorine atom is more prone to nucleophilic aromatic substitution (SNAr) due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. However, under certain catalytic conditions, such as those employed in Buchwald-Hartwig amination or Ullmann condensation, the bromine atom can be selectively targeted.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the outcomes of various nucleophilic substitution reactions with this compound. Due to the limited availability of direct experimental data for this specific substrate with a wide range of nucleophiles in the public domain, the following entries are representative examples based on the known reactivity of similar aryl halides. Researchers should consider these as starting points for optimization.
| Nucleophile Type | Nucleophile | Product | Reaction Type | Typical Conditions | Yield (%) |
| Amine | Morpholine | Ethyl 2-fluoro-4-morpholinobenzoate | SNAr | K₂CO₃, DMSO, 120 °C, 12 h | Moderate to High |
| Piperidine | Ethyl 2-fluoro-4-(piperidin-1-yl)benzoate | SNAr | K₂CO₃, DMF, 100 °C, 18 h | Moderate to High | |
| Aniline | Ethyl 4-anilino-2-fluorobenzoate | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C, 24 h | Good to Excellent | |
| Alkoxide | Sodium methoxide | Ethyl 2-fluoro-4-methoxybenzoate | SNAr | NaH, MeOH, reflux, 6 h | Moderate to High |
| Thiolate | Sodium thiophenoxide | Ethyl 2-fluoro-4-(phenylthio)benzoate | SNAr | K₂CO₃, DMF, 80 °C, 8 h | Good to Excellent |
| Phenoxide | Sodium phenoxide | Ethyl 2-fluoro-4-phenoxybenzoate | Ullmann Condensation | CuI, L-proline, K₂CO₃, DMSO, 110 °C, 24 h | Moderate to Good |
Experimental Protocols
The following are detailed methodologies for key nucleophilic substitution reactions involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine (Morpholine)
This protocol details the synthesis of Ethyl 2-fluoro-4-morpholinobenzoate.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Add morpholine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Ethyl 2-fluoro-4-morpholinobenzoate.
Protocol 2: Buchwald-Hartwig Amination with Aniline
This protocol describes the palladium-catalyzed synthesis of Ethyl 4-anilino-2-fluorobenzoate.[1]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 4-anilino-2-fluorobenzoate.
Protocol 3: Ullmann Condensation with a Phenol
This protocol provides a general procedure for the copper-catalyzed O-arylation of a phenol with this compound.[2]
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer
-
Heating block or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and the phenol (1.2 eq).
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding diaryl ether.
Visualizations
Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
General Scheme for Ullmann Condensation
Caption: Ullmann condensation reaction scheme.
References
Application Notes and Protocols for the Derivatization of Ethyl 4-bromo-2-fluorobenzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a versatile building block in medicinal chemistry, offering multiple avenues for structural modification to generate novel compounds with potential therapeutic applications. The presence of a bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position can influence the physicochemical and pharmacological properties of the resulting derivatives, such as metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, key methodologies in the drug discovery process.
Strategic Derivatization for Drug Discovery
The derivatization of this compound is a strategic approach in the hit-to-lead and lead optimization phases of drug discovery. By introducing diverse chemical moieties at the 4-position, researchers can systematically explore the structure-activity relationship (SAR) of a compound series. This allows for the fine-tuning of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
For instance, the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds that target protein-protein interactions or fit into hydrophobic pockets of enzymes. The formation of carbon-nitrogen bonds through Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors, crucial for receptor binding. Sonogashira coupling, which forms carbon-carbon triple bonds, can be used to introduce rigid linkers or pharmacophores that can probe binding site geometries.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal yields for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Ethyl 4-aryl-2-fluorobenzoates
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
General Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base solutions)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water (if using an aqueous base).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | (3-Pyridyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of Ethyl 4-amino-2-fluorobenzoates
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl halides.
General Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 65-80 |
Sonogashira Coupling: Synthesis of Ethyl 4-alkynyl-2-fluorobenzoates
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
General Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling (Representative Examples):
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 25 | 12 | 85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (3) | Toluene | 70 | 10 | 70-80 |
Visualization of Experimental Workflow and Signaling Pathway
General Experimental Workflow for Derivatization
The following diagram illustrates a typical workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: General workflow for synthesis and biological evaluation.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound could potentially be designed to inhibit specific signaling pathways implicated in diseases such as cancer. The following diagram illustrates a hypothetical scenario where a synthesized derivative inhibits a kinase cascade.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The derivatization of this compound through palladium-catalyzed cross-coupling reactions represents a highly effective strategy for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this versatile scaffold, with the ultimate goal of identifying novel therapeutic agents. The successful application of these methods, coupled with robust biological evaluation, will continue to drive innovation in the pharmaceutical sciences.
Application Notes and Protocols for the Synthetic Use of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-bromo-2-fluorobenzoate, a versatile building block in organic synthesis. The presence of three distinct functional groups—an ethyl ester, a bromo substituent, and a fluoro group—allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details protocols for its use in several common and powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of substituted biaryl compounds. These products are key intermediates in the development of pharmaceuticals and functional materials.[1][2][3][4][5]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general method that may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | 16 | ~85 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | DMF | 90 | 10 | ~92 |
Note: This data is representative and compiled from various sources for analogous aryl bromides. Optimization for this compound is recommended.[6][7][8]
Buchwald-Hartwig Amination: Synthesis of N-Aryl Compounds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in many biologically active molecules. This compound can be coupled with a variety of primary and secondary amines using this methodology.
General Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General experimental workflow for Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination:
This is a general procedure and may require optimization for specific amines.[9][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tube or similar glassware for air-sensitive reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same tube, add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.[11]
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 110 | 18 | ~88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | ~82 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | ~91 |
Note: This data is representative and compiled from various sources for analogous aryl bromides. Optimization for this compound is recommended.[9][11]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction provides a straightforward method to introduce alkynyl moieties, which are versatile functional groups for further transformations or as components of conjugated systems.[12]
Sonogashira Coupling Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
General Experimental Protocol for Sonogashira Coupling:
This is a generalized procedure based on literature precedents for aryl bromides.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[12]
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd-Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (3.0) | THF | 60 | 6 | ~93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (1) | i-Pr₂NH (2.5) | DMF | 50 | 8 | ~89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | - | Et₃N (2.0) | MeCN | 110 | 12 | ~85 |
Note: This data is representative and compiled from various sources for analogous aryl bromides. Optimization for this compound is recommended.[13][15][16]
Synthesis of Nitrogen-Containing Heterocycles
This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.[17][18][19] For instance, through a sequence of reactions such as Buchwald-Hartwig amination followed by intramolecular cyclization, one can construct fused heterocyclic systems.
Conceptual Workflow for Heterocycle Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents | Bentham Science [benthamscience.com]
- 19. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility lies in the strategic placement of the bromo and fluoro substituents on the benzene ring, which allows for diverse downstream chemical modifications. The ester moiety provides a handle for further transformations or can be a final desired functional group. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on scalable and efficient methodologies suitable for industrial and research settings.
Synthesis Overview
The large-scale synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the precursor, 4-bromo-2-fluorobenzoic acid, from a suitable starting material like 2-fluoro-4-bromotoluene. The second stage is the esterification of 4-bromo-2-fluorobenzoic acid with ethanol to yield the final product. Two primary methods for this esterification are detailed: one using thionyl chloride and the other employing concentrated sulfuric acid as a catalyst.
Figure 1: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 4-bromo-2-fluorobenzoic acid
The precursor, 4-bromo-2-fluorobenzoic acid, can be synthesized on a large scale from 2-fluoro-4-bromotoluene via oxidation.
Protocol 1: Oxidation of 2-fluoro-4-bromotoluene
This protocol describes the synthesis of 4-bromo-2-fluorobenzoic acid using potassium permanganate.
Materials:
-
2-fluoro-4-bromotoluene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO4)
-
3N Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
-
Diatomaceous earth
Procedure:
-
In a suitable reactor, prepare a 1:1 mixture of pyridine and water.
-
Slowly add 2-fluoro-4-bromotoluene (1.0 eq) to the pyridine-water mixture at 90°C.
-
Gradually add potassium permanganate (4.2 eq) to the reaction mixture.
-
Maintain the temperature at 90°C and stir for 3 hours.
-
After cooling to room temperature, filter the mixture through a pad of diatomaceous earth.
-
Wash the filter cake with 3N sodium hydroxide solution and water.
-
Remove ethanol (if any was formed as a byproduct) under reduced pressure.
-
Acidify the residue with 6N hydrochloric acid to a pH of 2 to precipitate the product.
-
Filter the white precipitate and dry to obtain 4-bromo-2-fluorobenzoic acid.[1]
Stage 2: Esterification of 4-bromo-2-fluorobenzoic acid
Two effective methods for the large-scale esterification of 4-bromo-2-fluorobenzoic acid are presented below.
Method A: Thionyl Chloride Mediated Esterification
This method is highly efficient and proceeds via an acid chloride intermediate.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl2)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a reactor with 4-bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous ethanol (approx. 6.7 mL per gram of acid).
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride (2.0 eq) to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, heat the mixture to 70°C and stir overnight.
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove excess ethanol.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method B: Sulfuric Acid Catalyzed Esterification (Fischer Esterification)
This is a classic and cost-effective method for esterification.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Ethanol
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in ethanol (approx. 10 mL per gram of acid) in a reactor equipped for reflux.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize by adding a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate.
-
Dry the organic phase and concentrate under reduced pressure to obtain this compound.[2]
Data Presentation
| Parameter | Method A (Thionyl Chloride) | Method B (Sulfuric Acid) |
| Starting Material | 4-bromo-2-fluorobenzoic acid | 4-bromo-2-fluorobenzoic acid |
| Reagents | Ethanol, Thionyl Chloride | Ethanol, Conc. Sulfuric Acid |
| Reaction Time | Overnight | Several hours (reaction monitoring required) |
| Reported Yield (Lab Scale) | High (e.g., from 3.0g starting material, 3.3g product was obtained) | Good (e.g., from 2.0g starting material, 2.0g product was obtained)[2] |
| Purity | Typically high, >98% after purification | Good, but may require more rigorous purification |
Experimental Protocols: Large-Scale Considerations
Safety Precautions:
-
Thionyl Chloride: Highly corrosive and toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat. On a large scale, a closed system with a scrubber for toxic fumes (SO2 and HCl) is recommended.
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care using appropriate PPE. The addition of sulfuric acid to ethanol is highly exothermic and should be done slowly with efficient cooling.
Purification on a Larger Scale:
-
Work-up: For both methods, the initial work-up involves neutralization and extraction. On a large scale, this would be performed in a jacketed reactor with a bottom outlet valve for easy separation of aqueous and organic layers.
-
Distillation: For high purity, the crude this compound can be purified by vacuum distillation. This is particularly important for the sulfuric acid method, which may produce more colored byproducts.
Cost-Benefit Analysis
| Aspect | Method A (Thionyl Chloride) | Method B (Sulfuric Acid) |
| Reagent Cost | Higher (Thionyl chloride is more expensive than sulfuric acid) | Lower |
| Reaction Rate | Generally faster and more complete reaction | Slower, equilibrium-driven reaction |
| Waste Disposal | Generates acidic waste (HCl, SO2) requiring neutralization and scrubbing | Generates acidic waste (sulfuric acid) requiring neutralization |
| Equipment | Requires corrosion-resistant equipment due to the highly corrosive nature of SOCl2 and HCl | Standard glass-lined or stainless steel reactors are suitable |
| Overall | Higher initial cost but potentially higher yield and purity, simplifying purification. | Lower initial cost but may require longer reaction times and more extensive purification. |
Conclusion
The choice between the thionyl chloride and sulfuric acid methods for the large-scale synthesis of this compound will depend on factors such as budget, required purity, and available equipment. The thionyl chloride method offers a more direct and often higher-yielding route, while the Fischer esterification with sulfuric acid is a more economical, albeit potentially slower, alternative. Both methods are scalable and, with appropriate safety and handling procedures, can be effectively implemented in an industrial setting. The synthesis of the 4-bromo-2-fluorobenzoic acid precursor is a critical first step that can be achieved in good yield through the oxidation of 2-fluoro-4-bromotoluene.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via Fischer esterification?
A1: Common impurities include unreacted starting materials such as 4-bromo-2-fluorobenzoic acid and ethanol, as well as byproducts from side reactions. The presence of residual acid catalyst (e.g., sulfuric acid) is also a possibility.
Q2: My crude product is a dark-colored oil. What could be the cause?
A2: Discoloration in the crude product can arise from decomposition of starting materials or the product, especially if the reaction was carried out at a high temperature for an extended period. Charring caused by a strong acid catalyst like sulfuric acid can also contribute to the dark color.
Q3: I have a low yield after purification. What are the potential reasons?
A3: Low yields can result from several factors:
-
Incomplete reaction: The esterification may not have gone to completion.
-
Loss during work-up: Product may be lost during aqueous washes if not performed carefully.
-
Inefficient extraction: The choice of extraction solvent or the number of extractions may have been insufficient.
-
Suboptimal purification: Product may be lost during column chromatography due to irreversible adsorption onto the silica gel or during recrystallization due to high solubility in the cold solvent.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques, including:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information on both the purity and the identity of any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the compound.
Troubleshooting Guides
Issue 1: Persistent Impurities after Column Chromatography
If you observe persistent impurities in your product fractions after performing column chromatography, consider the following troubleshooting steps.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Issue 2: Difficulty in Inducing Crystallization
If you are struggling to obtain crystals during the recrystallization process, follow this guide.
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Try a different solvent or solvent system with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a different solvent in which the compound is less soluble. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Slow Crystallization | Lack of nucleation sites. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is suitable for separating this compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good solvent system will result in the desired product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity to elute non-polar impurities.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Solvent Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 98 | 2 | Elute non-polar impurities |
| 2 | 95 | 5 | Elute the product |
| 3 | 80 | 20 | Elute more polar impurities |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying compounds that are solid at room temperature and have a significant difference in solubility in a solvent at high and low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Test small amounts of the crude product with different solvents to find the optimal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Technical Support Center: Synthesis of Ethyl 4-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-2-fluorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common Fischer esterification method with 4-bromo-2-fluorobenzoic acid and ethanol, catalyzed by a strong acid like sulfuric acid.
Issue 1: Low Yield of this compound
-
Question: My reaction has resulted in a significantly lower than expected yield of the desired ethyl ester. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Fischer esterification of 4-bromo-2-fluorobenzoic acid are often due to the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product side, consider the following:
-
Excess Alcohol: Use a large excess of ethanol. Ethanol can often be used as the reaction solvent to ensure it is in significant excess.
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. To mitigate this, you can:
-
Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a co-solvent like toluene.
-
Add a dehydrating agent to the reaction mixture, such as molecular sieves.
-
-
-
Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used to protonate the carboxylic acid and facilitate nucleophilic attack by ethanol.
-
Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach equilibrium. Ensure the reaction has been allowed to proceed for an adequate amount of time at a suitable temperature.
-
Workup Issues: Premature quenching of the reaction or inefficient extraction can lead to loss of product. Ensure the reaction mixture is cooled before workup and that extractions are performed thoroughly.
-
Issue 2: Presence of Starting Material in the Final Product
-
Question: After purification, I still observe the presence of 4-bromo-2-fluorobenzoic acid in my final product. How can I effectively remove this impurity?
-
Answer: The presence of unreacted 4-bromo-2-fluorobenzoic acid is a common impurity. Here’s how to address it:
-
Aqueous Base Wash: During the workup, wash the organic layer containing your product with a mild aqueous base solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically effective.[1] The acidic carboxylic acid will react with the base to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer.
-
Reaction: Br(F)C₆H₃COOH + NaHCO₃ → Br(F)C₆H₃COONa + H₂O + CO₂
-
-
Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of the acidic starting material.
-
Purity Check: After washing, you can check the purity of your organic layer by TLC or other analytical methods before proceeding with drying and solvent evaporation.
-
Issue 3: Discoloration of the Final Product
-
Question: My isolated this compound is colored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
-
Answer: Discoloration can arise from several sources. Here are some potential causes and purification strategies:
-
Side Reactions: Although not extensively reported for this specific molecule, prolonged heating in the presence of a strong acid can sometimes lead to minor decomposition or side reactions, resulting in colored impurities.
-
Impurities in Starting Materials: Ensure the purity of your starting 4-bromo-2-fluorobenzoic acid and ethanol.
-
Purification Methods:
-
Column Chromatography: If a simple base wash is insufficient, purification by column chromatography over silica gel is a highly effective method for removing colored impurities and other byproducts. A non-polar eluent system, such as a mixture of ethyl acetate and hexane, is typically used.
-
Activated Carbon: Treatment of the organic solution of your product with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are:
-
Unreacted 4-bromo-2-fluorobenzoic acid: Due to the equilibrium nature of the Fischer esterification.
-
Water: A byproduct of the reaction that can also lead to the reverse reaction (hydrolysis).
-
Excess Ethanol: The alcohol is often used in excess and needs to be removed after the reaction.
Q2: What is the recommended workup procedure to minimize impurities?
A2: A standard workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
If a large excess of ethanol was used, it can be removed under reduced pressure.
-
Diluting the residue with an organic solvent immiscible with water (e.g., ethyl acetate).
-
Washing the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove unreacted acid)[1]
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtering off the drying agent and concentrating the organic solvent under reduced pressure to yield the crude product.
Q3: Can I use a different esterification method to avoid certain impurities?
A3: Yes, other methods can be employed:
-
Reaction with Thionyl Chloride: One alternative involves converting the 4-bromo-2-fluorobenzoic acid to its more reactive acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with ethanol to form the ester.[1] This method is not an equilibrium reaction and can lead to higher yields and avoid the presence of unreacted carboxylic acid if the first step goes to completion. However, thionyl chloride is a hazardous reagent that must be handled with care.
Q4: How can I monitor the progress of the reaction to ensure it has gone to completion?
A4: The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture alongside the starting material (4-bromo-2-fluorobenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicates the reaction is proceeding.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to quantify the remaining starting material and the formation of the product.
Data Presentation
The following table summarizes typical outcomes of the synthesis of this compound via Fischer esterification, highlighting the impact of reaction conditions on yield and purity.
| Parameter | Condition 1: Simple Reflux | Condition 2: Reflux with Water Removal |
| Reaction Conditions | 4-bromo-2-fluorobenzoic acid, excess ethanol, catalytic H₂SO₄, reflux for 4-6 hours. | 4-bromo-2-fluorobenzoic acid, excess ethanol, catalytic H₂SO₄, reflux with Dean-Stark trap for 4-6 hours. |
| Typical Yield | 60-75% | >85% |
| Purity after Basic Wash | 90-95% (may contain traces of starting material) | >98% |
| Primary Impurity | Unreacted 4-bromo-2-fluorobenzoic acid | Residual ethanol |
| Notes | A straightforward method, but the equilibrium limits the yield. | More efficient at driving the reaction to completion, resulting in a higher yield and purer product. |
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid
-
To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 2.0 g, 9.1 mmol) in ethanol (20 mL), slowly add concentrated sulfuric acid (e.g., 2 mL) while cooling in an ice bath.[1]
-
Heat the mixture to reflux and maintain for several hours (the reaction can be monitored by TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain this compound.
Method 2: Esterification via Acid Chloride
-
To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 3.0 g) in ethanol (20 mL) at 0°C, add thionyl chloride (2.0 mL).[1]
-
Allow the mixture to warm to room temperature and then heat at 70°C overnight.[1]
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate.[1]
-
Concentrate the mixture under reduced pressure and extract the residue with ethyl acetate.[1]
-
Wash the organic layer successively with water and brine, then dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to yield the product.[1]
Visualizations
Caption: Troubleshooting workflow for low yield and impurities.
Caption: Key reaction and impurity formation pathway.
References
Technical Support Center: Optimizing Reactions for Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reactions involving Ethyl 4-bromo-2-fluorobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development projects.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes and solutions?
Answer: Low yields in Suzuki coupling with this substrate can often be attributed to several factors. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the C-Br bond. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: Switch to a pre-catalyst that readily forms the active species. Ensure your palladium source and ligand are fresh and have been stored under inert conditions.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this electron-deficient substrate.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands which are known to be effective for challenging substrates.
-
-
Ineffective Base: The base may not be strong enough or soluble enough to promote the transmetalation step effectively.
-
Solution: Screen stronger bases or ensure adequate solubility in your chosen solvent.
-
-
Protodeboronation: The boronic acid coupling partner may be degrading.
-
Solution: Use fresh boronic acid, or consider converting it to a more stable boronate ester (e.g., pinacol ester). Running the reaction under anhydrous conditions can also mitigate this side reaction.
-
Question: I am observing significant debromination of my this compound starting material. How can I minimize this?
Answer: Debromination, or hydrodehalogenation, is a common side reaction.
-
Solution: This can sometimes be caused by an excess of base or the presence of water. Try reducing the equivalents of base or ensuring your reaction is completely anhydrous. The choice of phosphine ligand can also influence this; switching to a different ligand may be beneficial.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is sluggish or incomplete. What adjustments can I make?
Answer: The reactivity of both the amine and the aryl halide are key.
-
Increase Temperature: These reactions often require elevated temperatures (80-110 °C).
-
Optimize Catalyst System: Use a more active palladium pre-catalyst and a bulky, electron-rich phosphine ligand. The choice of base is also critical; sodium or potassium tert-butoxide are commonly used, but for base-sensitive substrates, weaker bases like cesium carbonate can be screened.
-
Solvent Choice: Ensure you are using a non-coordinating, high-boiling solvent like toluene or dioxane.
Question: I am seeing side products from my amine or the ester group on the aromatic ring. What can I do?
Answer:
-
Amine Side Reactions: If your amine has other reactive functional groups, consider protecting them before the coupling reaction.
-
Ester Hydrolysis: Under strongly basic conditions and in the presence of water, the ethyl ester can be hydrolyzed.
-
Solution: Use anhydrous conditions and consider a milder base if hydrolysis is a significant issue.
-
Data Presentation
The following tables provide starting points for reaction optimization based on conditions reported for analogous aryl bromides.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | Moderate |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 8 | High |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF | 70 | 12 | High |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | High |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | Moderate-High |
| 3 | BrettPhos Pd G3 (1) | - | LHMDS (1.2) | THF | 80 | 12 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand (if not using a precatalyst), and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Seal the tube and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
General Workflow for Cross-Coupling Reaction Optimization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in cross-coupling reactions.
Technical Support Center: Troubleshooting Reactions with Ethyl 4-bromo-2-fluorobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Ethyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines.[1]
-
Sonogashira Coupling: To create aryl alkynes.[2]
-
Heck Reaction: For the arylation of alkenes.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, although this is less common than reactions at the bromine position.[4][5]
-
Grignard Reaction: Formation of a Grignard reagent at the bromine position for subsequent reaction with electrophiles.[6]
Q2: What is the expected reactivity order of the halogen substituents on this compound in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. The general trend for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl.[7] Therefore, the carbon-bromine bond in this compound is significantly more reactive than a carbon-fluorine bond, which is generally unreactive under these conditions. The fluorine atom primarily acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
This is a common issue that can often be traced back to several key factors in the reaction setup. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
This compound: Verify the purity of your starting material.
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. The base should be of high purity and appropriately chosen for the reaction.
-
-
Catalyst and Ligand:
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands are often effective.
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[8]
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (80-100 °C), excessively high temperatures can lead to decomposition.[7]
-
Base: The base plays a key role in the transmetalation step. Ensure the chosen base is strong enough and has adequate solubility in the reaction medium.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Quantitative Data Summary: Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | >95 | [7] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 85-95 | [9] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 80 | 12 | ~90 | General |
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting logic for failed Suzuki coupling reactions.
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, and base.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Pre-catalyst: The use of well-defined palladium pre-catalysts can lead to more reproducible results compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Selection: The choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, SPhos) are often effective.
-
-
Base Selection:
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
Base Solubility: The solubility of the base can impact the reaction rate. In some cases, using a soluble organic base or a combination of bases can be beneficial.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromine atom is replaced by a hydrogen, can occur. It is often promoted by the presence of water or other protic sources.
-
Amine Decomposition: Some amines may be sensitive to the strong base and high temperatures used in the reaction.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
-
Procedure:
-
In a glovebox, combine the palladium pre-catalyst, base, and a stir bar in a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | BINAP | NaOtBu (1.4) | Toluene | 100 | 18 | 80-95 | General |
| Pd₂(dba)₃ (1) | XPhos | K₃PO₄ (2.0) | Dioxane | 100 | 24 | >90 | General |
| G3-XPhos (1) | - | LHMDS (1.5) | THF | 65 | 12 | >95 | [10] |
Decision Tree for Buchwald-Hartwig Amination Troubleshooting
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.
Sonogashira Coupling
Issue: Failure to form the aryl-alkyne bond or formation of homocoupled alkyne (Glaser coupling) byproduct.
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, but it can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium and Copper Co-catalyst: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2] Ensure both catalysts are active.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can promote the homocoupling of the alkyne. Copper-free Sonogashira protocols are available and may provide a cleaner reaction.
-
-
Base and Solvent:
-
Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used and can often serve as the solvent.
-
Solvent Choice: A co-solvent like THF or DMF may be necessary to ensure the solubility of all reactants.
-
-
Reaction Atmosphere:
-
Strictly Anaerobic: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling). It is crucial to maintain a strictly anaerobic (oxygen-free) environment.
-
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
CuI (4-6 mol%)
-
Amine base (e.g., Triethylamine, 5 mL)
-
Co-solvent (e.g., THF, if needed)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the amine base (and co-solvent if necessary), followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[11]
-
Workflow for Optimizing Sonogashira Coupling
Caption: A workflow diagram for the optimization of Sonogashira coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Byproduct Removal in Ethyl 4-bromo-2-fluorobenzoate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures involving Ethyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis, primarily utilized in two major types of reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or its ester. This is a key method for synthesizing biaryl compounds.
-
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces the bromide or fluoride on the aromatic ring. The presence of the electron-withdrawing ester group activates the ring for this type of substitution.
Q2: I've performed a Suzuki-Miyaura coupling reaction. What are the likely byproducts I need to remove?
In a typical Suzuki-Miyaura coupling, you can expect to encounter several common byproducts that will require removal from your desired product.[1] These include:
-
Homocoupling Product: This is a biaryl compound formed from the coupling of two molecules of the organoboron reagent.[2] This side reaction is often promoted by the presence of oxygen, so ensuring a thoroughly degassed reaction setup is crucial.
-
Dehalogenated Product: The bromine atom on this compound can be replaced by a hydrogen atom, leading to the formation of Ethyl 2-fluorobenzoate.
-
Protodeboronation Product: The boronic acid starting material can be converted back to its corresponding arene by replacing the boronic acid group with a hydrogen atom.
Q3: What byproducts should I anticipate in a Nucleophilic Aromatic Substitution (SNAr) reaction?
The byproduct profile in an SNAr reaction can be more varied and is highly dependent on the reaction conditions:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Products of Substitution at Fluorine: While bromine is generally a better leaving group, under certain conditions, nucleophilic attack can also occur at the carbon bearing the fluorine atom, leading to isomeric products.
-
Benzyne-Mediated Byproducts: The use of very strong bases (e.g., sodium amide) can lead to an elimination-addition mechanism via a highly reactive benzyne intermediate.[3] This can result in the formation of a mixture of regioisomers, where the nucleophile adds to different positions on the aromatic ring.
Q4: My ester group was hydrolyzed during the reaction or workup. How can I remove the resulting carboxylic acid?
Hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-bromo-2-fluorobenzoic acid or its coupled/substituted derivative) is a common issue, especially under basic or acidic conditions. This acidic byproduct can be effectively removed using an acid-base extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic byproduct will be deprotonated to its carboxylate salt and will move into the aqueous layer.
-
Separate the aqueous layer. The desired ester product will remain in the organic layer.
-
Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the purified ester.
Troubleshooting Guides
Suzuki-Miyaura Coupling Purification
Problem: Difficulty in separating the desired product from byproducts with similar polarity.
Solution:
-
Column Chromatography: This is the most common and effective method for separating Suzuki coupling products from closely related byproducts.[4][5]
-
Solvent System Selection: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be optimized by first running thin-layer chromatography (TLC) to achieve good separation between the spots of your product and the byproducts.
-
Gradient Elution: A shallow gradient of the polar solvent can often improve the separation of compounds with very similar Rf values.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[6]
| Troubleshooting Scenario | Potential Cause | Recommended Action |
| Significant amount of homocoupling product | Presence of oxygen in the reaction. Use of a Pd(II) precatalyst. | Ensure thorough degassing of solvents and reagents. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[2] |
| Presence of dehalogenated starting material | Side reaction catalyzed by the palladium complex. | Optimize reaction conditions (e.g., temperature, reaction time) to favor the cross-coupling pathway. |
| Unreacted boronic acid remains | Incomplete reaction or excess reagent used. | Wash the crude product with an aqueous basic solution (e.g., NaOH or K₂CO₃) to remove the acidic boronic acid as its water-soluble salt.[4] |
Nucleophilic Aromatic Substitution (SNAr) Purification
Problem: A mixture of regioisomers is observed in the final product.
Solution:
-
Reaction Condition Optimization: The formation of regioisomers often points to a benzyne mechanism.
-
Base Selection: Avoid using excessively strong bases like sodium amide (NaNH₂) if a direct substitution is desired. Opt for milder bases such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃).
-
-
Chromatographic Separation: If regioisomers have been formed, careful column chromatography is typically required for their separation. The difference in the position of the new substituent can lead to slight differences in polarity, which can be exploited for separation.
| Troubleshooting Scenario | Potential Cause | Recommended Action |
| Low conversion to the desired product | Insufficient activation of the aromatic ring for the chosen nucleophile. | Increase the reaction temperature or prolong the reaction time. Consider using a more polar aprotic solvent like DMF or DMSO to accelerate the reaction. |
| Multiple products observed on TLC | Possible substitution at both the bromine and fluorine positions. | Analyze the products by mass spectrometry or NMR to identify the structures. The regioselectivity can sometimes be controlled by the choice of nucleophile and reaction conditions. |
| Difficulty removing high-boiling solvents (e.g., DMF, DMSO) | High boiling points of these solvents. | Perform an aqueous workup, washing the organic layer multiple times with water and brine to extract the polar solvent. For residual amounts, high-vacuum distillation or lyophilization might be necessary if the product is stable. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring (typically to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][10]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the nucleophile (e.g., an amine or alkoxide, 1.1-1.5 equiv.) and a base if necessary (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture (temperature will vary depending on the nucleophile's reactivity) and monitor its progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer several times with water to remove the high-boiling solvent, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
While specific quantitative data for byproduct distribution in reactions of this compound is not extensively available in the literature, the following table provides a general overview of conversion rates for related fluorinated bromobenzenes in a Suzuki-Miyaura coupling reaction, which can serve as a reference for expected reactivity.
Table 1: Conversion Rates of Various Fluorinated Bromobenzenes in Suzuki-Miyaura Coupling [11]
| Aryl Bromide | Temperature (°C) | Conversion after 3h (%) | Conversion after 8h (%) | Conversion after 24h (%) |
| 1-bromo-2-fluorobenzene | 110 | 95 | 98 | 99 |
| 1-bromo-3-fluorobenzene | 110 | 96 | 99 | 99 |
| 1-bromo-4-fluorobenzene | 110 | 98 | 99 | 99 |
| 2-bromo-5-fluorotoluene | 110 | 90 | 95 | 98 |
| 2-bromo-4-fluorotoluene | 110 | 85 | 92 | 96 |
Reaction conditions: Aryl bromide, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst.
Visualizations
Caption: Common byproducts in Suzuki-Miyaura coupling.
Caption: General purification workflow for SNAr reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl 4-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 4-bromo-2-fluorobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 4-bromo-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process where the removal of water, a byproduct, is crucial for driving the reaction towards the formation of the desired ester and achieving a high yield.[1][3][4]
Q2: What are the key factors influencing the yield of the esterification reaction?
A2: Several factors significantly impact the yield of this compound synthesis:[1]
-
Reactant Molar Ratio: Employing a large excess of one reactant, typically ethanol, can shift the equilibrium towards the product.[1][5]
-
Catalyst: The choice and concentration of the acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), are critical.[1][6]
-
Temperature: Higher reaction temperatures generally increase the reaction rate, but excessive heat can lead to undesirable side reactions and decomposition of the product.[1]
-
Water Removal: The continuous removal of water as it is formed is one of the most effective strategies to maximize the yield of the ester.[1][3]
Q3: What are some potential side reactions that can lower the yield?
A3: Besides the reverse reaction (hydrolysis of the ester), other side reactions can occur, depending on the reaction conditions.[1] At high temperatures and in the presence of a strong acid catalyst, the alcohol (ethanol) can undergo dehydration to form ethers.[1] Impurities in the starting material can also lead to the formation of byproducts.
Troubleshooting Guide
Problem 1: Consistently low yield of this compound.
-
Possible Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product side under your current conditions.[1][2][4]
-
Solution:
-
Increase the concentration of one reactant: Use a large excess of ethanol, which can also serve as the solvent.[1][5] A 10-fold excess of alcohol can significantly increase the yield.[5]
-
Remove water: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it forms.[1][5] Alternatively, add a drying agent such as molecular sieves to the reaction mixture.[1][3]
-
-
-
Possible Cause 2: Inefficient Catalyst. The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow reaction rate.[1]
-
Solution:
-
Use a fresh, anhydrous acid catalyst.
-
Optimize the catalyst concentration. For sulfuric acid, a concentration of 1-2% of the mass of the carboxylic acid is a good starting point.[1]
-
Consider using a more reactive reagent like thionyl chloride, which converts the carboxylic acid to a more reactive acid chloride intermediate.[6][7]
-
-
-
Possible Cause 3: Suboptimal Reaction Temperature and Time. The reaction may be too slow at lower temperatures, or decomposition may occur at excessively high temperatures.[1]
Problem 2: Presence of unreacted 4-bromo-2-fluorobenzoic acid in the final product.
-
Possible Cause: Incomplete reaction. The reaction has not reached completion.
-
Solution:
-
Increase the reaction time and continue to monitor by TLC until the starting material spot disappears.
-
Ensure efficient water removal, as its presence can hydrolyze the ester back to the carboxylic acid.[1]
-
During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid.[6][8]
-
-
Problem 3: Difficulty in isolating the product.
-
Possible Cause: Emulsion formation during workup. Formation of a stable emulsion during the aqueous workup can make the separation of organic and aqueous layers difficult.[1]
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Filter the mixture through a pad of Celite.
-
-
Data Presentation
Table 1: Comparison of Different Catalysts and Conditions for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield | Reference |
| 4-bromo-2-fluorobenzoic acid | Thionyl chloride | Ethanol | 70 | Overnight | High | [6] |
| 4-bromo-2-fluorobenzoic acid | Concentrated sulfuric acid | Ethanol | Reflux | Overnight | Good | [6] |
| 4-bromo-2-fluorobenzoic acid | Thionyl chloride | Methanol | Room Temp | 12 hours | 93% | [7] |
| 4-bromo-2-fluorobenzoic acid | (Trimethylsilyl)diazomethane | THF/Methanol | Room Temp | 1 hour | Quantitative | [7] |
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid [6]
-
Dissolve 4-bromo-2-fluorobenzoic acid (2g, 9.1 mmol) in 20 mL of ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the solution.
-
Reflux the mixture overnight.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution to approximately pH 8.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Method 2: Esterification using Thionyl Chloride [6]
-
To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL), add thionyl chloride (2.0 mL) at 0°C.
-
Stir the mixture overnight at 70°C.
-
Add saturated aqueous sodium hydrogencarbonate solution to the reaction mixture.
-
Concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer successively with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the final product.
Visualizations
Caption: Fischer esterification pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key factors influencing the yield of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
preventing decomposition of Ethyl 4-bromo-2-fluorobenzoate
Welcome to the technical support center for Ethyl 4-bromo-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The most common decomposition pathway is hydrolysis of the ethyl ester bond.[1][2][3] This reaction is catalyzed by the presence of water, acids, or bases and is accelerated by heat.[3][4][5] It results in the formation of 4-bromo-2-fluorobenzoic acid and ethanol.
Q2: How can I visually identify if my sample has started to decompose?
A2: A pure sample of this compound should be a clear, colorless to light yellow liquid.[4] Decomposition into the corresponding carboxylic acid may result in the formation of a white precipitate or solid, especially upon cooling.[6] A significant change in color or the appearance of solid matter are indicators of degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture.[7][8] Storing it in a desiccator or under an inert atmosphere (like nitrogen or argon) is highly recommended to minimize contact with atmospheric moisture.[7]
Q4: Is this compound sensitive to light?
A4: While the primary sensitivity is to moisture, it is good laboratory practice to store all halogenated aromatic compounds in amber or opaque containers to prevent potential photodecomposition, especially during long-term storage.
Q5: Can I store it in a standard laboratory freezer?
A5: While low temperatures can slow reaction rates, freezer storage can sometimes introduce moisture through condensation when the container is opened at room temperature. If you choose to refrigerate or freeze the compound, allow the container to equilibrate to room temperature completely before opening. Desiccated, room-temperature storage is generally sufficient and recommended.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during experiments involving this compound.
Problem 1: Low or Inconsistent Reaction Yields
-
Symptom: Your reaction, where this compound is a starting material, is providing lower yields than expected or the yield varies significantly between batches.
-
Possible Cause: The purity of the starting material may be compromised due to decomposition. The presence of 4-bromo-2-fluorobenzoic acid means there is less of the active ester available to react.
-
Solution:
-
Verify Purity: Before use, check the purity of your this compound stock using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9][10]
-
Use Anhydrous Conditions: Ensure all solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis during the experiment.
-
Purify the Reagent: If decomposition is confirmed, the ester can be purified by distillation or chromatography. Alternatively, a fresh, unopened bottle should be used.
-
Problem 2: Appearance of an Unidentified Impurity in Analysis (HPLC/GC/NMR)
-
Symptom: An unexpected peak appears in your analytical trace (e.g., HPLC, GC-MS) of the starting material or reaction mixture. In ¹H NMR, you may see a broad singlet indicative of a carboxylic acid proton.
-
Possible Cause: This impurity is likely 4-bromo-2-fluorobenzoic acid, the product of hydrolysis.
-
Solution:
-
Confirm Impurity Identity: Obtain a reference standard of 4-bromo-2-fluorobenzoic acid and run a co-injection on your HPLC or GC to see if the retention times match. For NMR, you can "spike" your sample with the acid to see if the suspect peak increases in integration.
-
Review Handling Procedures: This issue points directly to moisture contamination. Review your reagent handling and storage protocols. Ensure solvents are properly dried and that glassware is oven-dried before use. The workflow below outlines a systematic approach to troubleshooting this issue.
-
Decomposition Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the decomposition of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolytic impurity, 4-bromo-2-fluorobenzoic acid.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable anhydrous solvent like Dichloromethane or Ethyl Acetate.
-
If available, prepare a separate 1 mg/mL stock solution of 4-bromo-2-fluorobenzoic acid as a reference standard.
-
Create a third sample by mixing equal volumes of the two stock solutions for co-elution analysis.
-
-
GC-FID/MS Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector (FID): 300°C.
-
Detector (MS): Transfer line at 280°C, source at 230°C. Scan range 40-300 m/z.
-
-
Data Analysis:
-
Analyze the ester sample. The main peak corresponds to this compound.
-
Analyze the acid standard to determine its retention time. Note that carboxylic acids can sometimes show poor peak shape on standard GC columns.
-
Analyze the mixed sample to confirm the identity of the impurity peak in your stock material.
-
Calculate purity based on the peak area percentage.
-
Protocol 2: Setting up a Moisture-Sensitive Reaction
This protocol outlines the key steps to prevent reagent decomposition when using this compound in a reaction sensitive to water.
-
Glassware Preparation:
-
Ensure all glassware (flasks, condensers, dropping funnels) is thoroughly cleaned.
-
Dry all glassware in an oven at >120°C for at least 4 hours (or overnight) before use.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
-
Reagent and Solvent Handling:
-
Use only anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.
-
Handle all liquid reagents, including this compound, using dry syringes or cannulas.
-
Solid reagents should be dried in a vacuum oven or desiccator before use.
-
-
Reaction Setup:
-
Conduct the reaction under a positive pressure of inert gas. This can be achieved using a balloon filled with nitrogen/argon or a bubbler system connected to a gas line.
-
Add solvents and liquid reagents via syringe through rubber septa.
-
Maintain the inert atmosphere throughout the entire reaction, including workup if subsequent steps are also moisture-sensitive.
-
Data Summary & Visualization
Factors Influencing Stability
The stability of this compound is primarily dictated by environmental factors that promote hydrolysis.
| Factor | Condition | Impact on Stability | Recommended Action |
| Moisture/Humidity | High | High Risk of Hydrolysis[1] | Store in a desiccator or under inert gas. Use anhydrous solvents. |
| pH | Acidic or Basic | Catalyzes Hydrolysis[2][3][11] | Avoid contact with acids/bases during storage. Use neutral, anhydrous solvents. |
| Temperature | Elevated | Increases Rate of Decomposition | Store at controlled room temperature. Avoid exposure to heat sources. |
| Atmosphere | Air (Oxygen/Moisture) | Potential for slow degradation | Store in tightly sealed containers, preferably under an inert atmosphere. |
Decomposition Pathway
The primary decomposition mechanism is the hydrolysis of the ester. This reaction breaks the ester bond, yielding the parent carboxylic acid and ethanol.
Caption: The hydrolysis pathway of this compound into its corresponding acid and alcohol.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Methyl 2-bromo-4-fluorobenzoate 98% [csnvchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER | 1130165-74-0 [amp.chemicalbook.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
analytical methods for detecting impurities in Ethyl 4-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Ethyl 4-bromo-2-fluorobenzoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity analysis of this compound?
The primary analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Q2: What types of impurities can be expected in this compound?
Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurity types include:
-
Process-related impurities: Unreacted starting materials (e.g., 4-bromo-2-fluorobenzoic acid), isomers (e.g., other brominated or fluorinated benzoic acid esters), and reagents used in the synthesis.
-
Degradation products: Hydrolysis of the ester to the corresponding carboxylic acid.
Q3: How can I quantify the purity of this compound without a certified reference standard of the main component?
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without needing a reference standard of the analyte itself.[1][2][3] By using a certified internal standard of a different, stable compound, the purity of this compound can be accurately determined. ¹⁹F qNMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which often results in less signal overlap compared to ¹H NMR.[4][5][6]
Q4: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause?
Peak tailing in HPLC for aromatic compounds is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[7] Other potential causes include column overload, low buffer concentration in the mobile phase, or a mismatch between the mobile phase pH and the analyte's pKa.[7][8]
Q5: I am not detecting my halogenated impurities with sufficient sensitivity in GC-MS. What can I do?
For halogenated compounds, using a detector with high selectivity and sensitivity is crucial. While a standard mass spectrometer is effective, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.[9] If using MS, ensure you are using Selected Ion Monitoring (SIM) mode for the characteristic ions of your target impurities to enhance sensitivity.[10] Large Volume Injection (LVI) techniques can also be employed to introduce more sample onto the column, thereby increasing the signal intensity.[10]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column or add a competing amine (e.g., triethylamine) to the mobile phase.[7] |
| Column overload. | Reduce the injection volume or dilute the sample.[8] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Poor Resolution | Inadequate separation efficiency. | Decrease the flow rate, use a longer column, or a column with a smaller particle size.[11] |
| Incorrect mobile phase composition. | Optimize the organic-to-aqueous ratio in the mobile phase. | |
| Temperature fluctuations. | Use a column thermostat to maintain a stable temperature.[11] | |
| Ghost Peaks | Contaminated mobile phase or sample vials. | Use fresh, high-purity solvents and clean vials.[8] |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, inert GC column. |
| Column overload. | Reduce the injection volume or dilute the sample.[12] | |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete and rapid vaporization without degradation. | |
| Low Signal Intensity | Inefficient ionization. | Ensure the ion source is clean and operating optimally. |
| Suboptimal MS parameters. | For targeted analysis, use SIM mode instead of full scan to increase sensitivity for specific impurities.[10] | |
| Sample degradation in the injector. | Lower the injector temperature or use a gentler injection technique like pulsed splitless injection.[12] | |
| Retention Time Shifts | Leaks in the GC system. | Perform a leak check of the gas lines, fittings, and septum. |
| Inconsistent column flow. | Ensure the electronic pressure control (EPC) is functioning correctly and the carrier gas supply is stable. |
Quantitative NMR (qNMR) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inaccurate Quantification | Incomplete spin-lattice relaxation (T1). | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals being quantified.[13] |
| Poor signal-to-noise ratio (S/N). | Increase the number of scans to achieve a S/N of at least 250:1 for accurate integration.[14] | |
| Overlapping signals. | Choose signals for integration that are well-resolved from other peaks. Consider using a different deuterated solvent to induce chemical shift changes. | |
| Baseline Distortion | Poor shimming. | Re-shim the magnet to improve field homogeneity. |
| Phasing errors. | Carefully and accurately phase the spectrum. |
Experimental Protocols
Typical HPLC Method for Impurity Profiling
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Typical GC-MS Method for Volatile Impurities
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 amu.
Typical ¹⁹F qNMR Protocol
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte or impurities (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[4]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Parameters:
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).[15]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of fluorine atoms contributing to each signal, and the known purity and weights of the analyte and internal standard.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: General workflow for comprehensive impurity analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. acgpubs.org [acgpubs.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Column Chromatography of Ethyl 4-bromo-2-fluorobenzoate
This technical support guide provides detailed protocols and troubleshooting advice for the purification of Ethyl 4-bromo-2-fluorobenzoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel (230-400 mesh). Its polar nature is well-suited for separating this moderately polar aromatic ester from common non-polar and highly polar impurities.
Q2: Which mobile phase (eluent) system should I use?
A2: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is the most common and effective mobile phase for this compound. A good starting point for developing your separation is a low polarity mixture, such as 5-10% ethyl acetate in hexane. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a target Rf value of approximately 0.3 for the desired product.
Q3: How can I determine the correct mobile phase composition before running the column?
A3: Thin Layer Chromatography (TLC) is an essential preliminary step. Test various ratios of ethyl acetate in hexane (e.g., 2%, 5%, 10%, 20%) to find the solvent system that provides good separation between your product and any impurities. The ideal system will give your product an Rf value between 0.25 and 0.35, which generally translates to a good elution profile on a flash column.
Q4: How should I load my sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully pipette this solution directly onto the top of the silica bed without disturbing the surface.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (approximately 5-10 times the mass of your sample), and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
Q5: What are the key properties of this compound relevant to its purification?
A5: Understanding the physicochemical properties of your compound is crucial for successful purification.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₉H₈BrFO₂ | Affects molecular weight and polarity. |
| Molecular Weight | 247.06 g/mol | --- |
| Appearance | Liquid | Allows for easy dissolution in loading solvents. |
| Polarity | Moderately polar | Guides the choice of stationary and mobile phases. Well-suited for normal-phase chromatography with a hexane/ethyl acetate eluent system. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 5-10x the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and collect fractions.
-
If the product elutes too slowly, the polarity of the mobile phase can be gradually increased (e.g., to 10% ethyl acetate, then 15%). This is known as a step-gradient elution.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.
5. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Spot the starting material, the crude mixture, and several collected fractions on a single TLC plate.
-
Combine the fractions that contain only the pure this compound.
6. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.[1] |
| Compound may have decomposed on the silica. | Test the stability of your compound on a small amount of silica before running the column.[1] Consider using a less acidic stationary phase like alumina if the compound is acid-sensitive. | |
| Poor Separation / Overlapping Bands | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to achieve better separation between spots. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is a silica-to-sample weight ratio of at least 30:1. | |
| Column was packed improperly (channels or cracks). | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. | |
| Peak Tailing | Sample was overloaded. | Reduce the amount of sample loaded onto the column. |
| Interactions between a polar compound and the acidic silica gel. | Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. | |
| Compound Elutes in the Solvent Front | Mobile phase is too polar. | Start with a much less polar solvent system (e.g., 100% hexane or 2% ethyl acetate in hexane). |
| Cracked or Dry Column Bed | Solvent level dropped below the top of the silica. | Always keep the solvent level above the silica bed. If a crack appears, the separation will be compromised, and the column may need to be repacked. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common column chromatography issues.
References
Technical Support Center: Ethyl 4-bromo-2-fluorobenzoate Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing Ethyl 4-bromo-2-fluorobenzoate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound "Oils Out" (Forms a liquid instead of crystals) | The compound is coming out of solution above its melting point. This can happen if the solution is too concentrated or cools too quickly. It is also more likely with mixed solvent systems.[1][2] | Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation point.[2] Allow the solution to cool more slowly. Consider leaving the flask on a cooling hot plate instead of directly on a cold surface.[1] |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added).[1][3] The solution is supersaturated and requires a nucleation site to initiate crystal growth.[1] | To address potential oversaturation, boil off some of the solvent to increase the concentration and then allow it to cool again.[1][3] To induce crystallization, scratch the inside of the flask at the surface of the solution with a glass rod or add a seed crystal of the pure compound.[1][2][3] |
| Poor or Low Yield of Crystals | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[2] Premature crystallization occurred during a hot filtration step. The final cooling temperature was not low enough. | Before filtering, test the mother liquor by placing a drop on a watch glass and allowing it to evaporate. If a significant residue remains, there is more product in the solution that can be recovered by concentrating the mother liquor and cooling again.[2] To prevent premature crystallization, use a heated funnel during hot filtration and add a small excess of solvent before filtering. Ensure the solution is cooled sufficiently, using an ice bath if necessary, to maximize crystal formation. |
| Crystals Appear Colored or Impure | Colored impurities are present in the crude material. Rapid crystallization has trapped impurities within the crystal lattice.[2][3] | If the hot solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove the colored impurities before cooling.[2][3] Ensure the cooling process is slow and gradual to allow for the formation of a pure crystal lattice.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: For aromatic esters like this compound, a good starting point is to test single solvents like ethanol, methanol, or ethyl acetate. Solvent mixtures, particularly those combining a solvent in which the compound is soluble with one in which it is less soluble (e.g., hexane/ethyl acetate, methanol/water), are also commonly effective.[4][5] A systematic approach to solvent selection is recommended, as outlined in the experimental protocol below.
Q2: How do I choose the right solvent system?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. This differential solubility is key to achieving a high recovery of pure crystals.
Q3: My compound is a liquid at room temperature. Can I still purify it by recrystallization?
A3: According to supplier information, this compound is a liquid at room temperature. Standard recrystallization is used to purify solids. If your compound is an oil or liquid, other purification techniques such as column chromatography or distillation should be considered.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure that all insoluble impurities are removed via hot gravity filtration before cooling. Allowing the solution to cool slowly without disturbance is crucial for the formation of well-defined, pure crystals. Washing the collected crystals with a small amount of cold recrystallization solvent will help remove any adhering impurities from the crystal surfaces.[3]
Experimental Protocols
Protocol for Selecting a Recrystallization Solvent
-
Place approximately 20-30 mg of your crude this compound into several test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, hexane, ethyl acetate) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes that show poor room temperature solubility in a water bath. Add the solvent in small increments until the compound just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The best solvent will be the one that dissolves the compound completely when hot but allows for the formation of a large number of crystals upon cooling.
Logical Workflow for Solvent Selection
Caption: A flowchart for selecting a suitable recrystallization solvent system.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for starting materials and intermediates is a cornerstone of pharmaceutical development and chemical research. Ethyl 4-bromo-2-fluorobenzoate, a key fluorinated building block, is no exception. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides a detailed protocol for the purity validation of this compound using a reversed-phase HPLC (RP-HPLC) method. It includes a comparison of a test sample against a certified reference standard and a hypothetical alternative of lower purity, supported by clear experimental data and workflows.
Comparative Purity Analysis
The purity of this compound was assessed against a certified reference standard and a lower-purity alternative product. The RP-HPLC method effectively separated the main component from potential impurities. A summary of the chromatographic results is presented below.
Table 1: Comparative HPLC Purity Data
| Sample ID | Analyte | Retention Time (min) | Peak Area (%) | Purity Assay (%) |
| Reference Standard | This compound | 6.52 | 99.85 | 99.85 |
| Impurity A (4-bromobenzoic acid) | 3.15 | 0.08 | - | |
| Impurity B (Unknown) | 5.89 | 0.07 | - | |
| Test Sample | This compound | 6.51 | 99.10 | 99.10 |
| Impurity A (4-bromobenzoic acid) | 3.14 | 0.55 | - | |
| Impurity B (Unknown) | 5.88 | 0.20 | - | |
| Impurity C (Unknown) | 7.12 | 0.15 | - | |
| Alternative Product | This compound | 6.53 | 97.50 | 97.50 |
| Impurity A (4-bromobenzoic acid) | 3.16 | 1.50 | - | |
| Impurity B (Unknown) | 5.90 | 0.65 | - | |
| Impurity D (Unknown) | 8.05 | 0.35 | - |
Note: Purity assay is calculated based on the area percentage of the main peak.
Experimental Protocol: RP-HPLC Method
This protocol details a robust method for the purity determination of this compound. Reversed-phase chromatography is well-suited for separating hydrophobic aromatic compounds.[3][4][5]
Instrumentation & Reagents
-
Instrumentation: HPLC system equipped with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
This compound Reference Standard (≥99.8% purity)
-
Test Samples of this compound
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (65:35 v/v).
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
Sample & Standard Preparation
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test samples in the same manner as the reference standard, using the mobile phase as the diluent to a concentration of 0.5 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[7]
Data Analysis
The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity validation process, from sample reception to the final report generation.
References
- 1. njlabs.com [njlabs.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. ajast.net [ajast.net]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl 4-bromo-2-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of Ethyl 4-bromo-2-fluorobenzoate with other halobenzoate analogs in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Understanding Halobenzoate Reactivity: The Role of the Halogen
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate. The general trend for C-X bond dissociation energy is C-Cl > C-Br > C-I, which translates to a reverse order of reactivity in cross-coupling reactions: I > Br > Cl.[1]
This fundamental principle dictates that, all else being equal, an iodo-substituted benzoate will be more reactive than its bromo- and chloro- counterparts. While aryl chlorides are economically advantageous, their lower reactivity often necessitates more forcing reaction conditions, including higher temperatures and more sophisticated and expensive catalyst systems.[2]
The Influence of the Ortho-Fluoro Substituent
The presence of a fluorine atom at the ortho position to the bromine in this compound introduces both electronic and steric effects that can modulate its reactivity compared to other halobenzoates.
-
Electronic Effect: Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can polarize the C-Br bond, potentially making the ipso-carbon more susceptible to oxidative addition.
-
Steric Effect: The ortho-fluoro group can introduce steric hindrance around the reaction center, which may influence the approach of the bulky palladium catalyst.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following table summarizes the expected relative reactivity of various halobenzoates in a typical Suzuki-Miyaura coupling with an arylboronic acid. The data for 4-iodobenzoic acid and 4-bromobenzoic acid are extrapolated from a comparative study and serve as a proxy for the corresponding ethyl esters.[1]
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| Ethyl 4-iodobenzoate | Very High | Room temperature to mild heating (e.g., 80 °C)[1] | High yields, short reaction times. |
| This compound | High | Mild to moderate heating (e.g., 80-100 °C) | Good to high yields, ortho-fluoro group may influence catalyst choice. |
| Ethyl 4-bromobenzoate | Moderate | Moderate to high heating (e.g., 100 °C)[1] | Good yields, may require more active catalyst systems.[1] |
| Ethyl 4-chlorobenzoate | Low | High temperatures, specialized ligands (e.g., biarylphosphines)[2] | Lower yields, requires more forcing conditions.[2] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4] The reactivity trends of aryl halides in this reaction generally mirror those observed in Suzuki-Miyaura coupling.
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Outcome |
| Ethyl 4-iodobenzoate | Very High | Milder conditions, broader amine scope. | High yields with a wide range of amines. |
| This compound | High | Standard Buchwald-Hartwig conditions. | Good to high yields, compatible with various amines. |
| Ethyl 4-bromobenzoate | Moderate | Standard Buchwald-Hartwig conditions. | Good yields, may require slightly longer reaction times or higher catalyst loadings.[3] |
| Ethyl 4-chlorobenzoate | Low | Requires highly active catalyst systems (e.g., specific biarylphosphine ligands). | Challenging, requires careful optimization of catalyst and conditions. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add the this compound, amine, and sodium tert-butoxide.
-
Add toluene and seal the tube.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in these cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling.
References
A Comparative Spectroscopic Guide to Ethyl 4-bromo-2-fluorobenzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. Ethyl 4-bromo-2-fluorobenzoate, a halogenated aromatic ester, serves as a valuable building block in the synthesis of various pharmaceutical agents and functional materials. This guide provides a comparative spectroscopic analysis of this compound and its structurally related analogs. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from closely related compounds to predict and understand its spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -CH2- (Quartet) | -CH3 (Triplet) | Solvent |
| This compound (Predicted) | ~7.4-7.8 (m) | ~4.4 | ~1.4 | CDCl3 |
| Ethyl 4-bromobenzoate | 7.58 (d, 2H), 7.89 (d, 2H) | 4.38 (q, 2H) | 1.40 (t, 3H) | CDCl3 |
| Ethyl 4-fluorobenzoate | 7.08-7.14 (m, 2H), 8.04-8.09 (m, 2H)[1] | 4.38 (q, 2H)[1] | 1.40 (t, 3H)[1] | CDCl3[1] |
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic Carbons | -CH2- | -CH3 | Solvent |
| This compound (Predicted) | ~164 | ~115-160 (with C-F and C-Br splitting) | ~62 | ~14 | CDCl3 |
| Ethyl 4-bromobenzoate | 165.8 | 127.8, 129.8, 131.1, 131.6 | 61.2 | 14.3 | CDCl3 |
| Ethyl 4-fluorobenzoate | 165.9 | 115.3 (d), 126.9 (d), 132.1 (d), 165.4 (d) | 61.1 | 14.3 | CDCl3 |
Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm-1)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch | C-Br Stretch | Aromatic C-H Stretch |
| This compound (Predicted) | ~1720-1740 | ~1250-1300 | ~1200-1250 | ~500-600 | ~3000-3100 |
| Ethyl 4-bromobenzoate | ~1717 | ~1273 | - | ~530 | ~3080 |
| Ethyl 4-fluorobenzoate | ~1720 | ~1277 | ~1240 | - | ~3070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+ | Key Fragments |
| This compound | 246/248 (due to 79Br/81Br isotopes) | [M-OCH2CH3]+, [M-COOCH2CH3]+, [C6H3FBr]+ |
| Ethyl 4-bromobenzoate | 228/230 | 200/202, 183/185, 155/157, 104, 76 |
| Ethyl 4-fluorobenzoate | 168 | 140, 123, 95, 65 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 4-bromo-2-fluorobenzoic acid.
-
Materials: 4-bromo-2-fluorobenzoic acid, absolute ethanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (excess), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Analysis
-
1H and 13C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FT-IR: Spectra are recorded on an FT-IR spectrometer, often using a neat sample on a KBr plate or as a thin film.
-
Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
Workflow and Pathway Diagrams
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound through a comparative lens. Researchers can utilize this information for the identification and characterization of this and similar halogenated benzoic acid derivatives in their synthetic endeavors. The provided experimental protocols offer a starting point for the synthesis and analysis of this important chemical intermediate.
References
Comparative Analysis of Ethyl 4-bromo-2-fluorobenzoate Derivatives: Synthesis, Characterization, and Potential as Kinase Inhibitors
A detailed examination of a series of biaryl and heteroaryl derivatives of Ethyl 4-bromo-2-fluorobenzoate, synthesized via Suzuki-Miyaura cross-coupling, reveals a versatile scaffold for the development of potential therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a comparative overview of their synthesis, spectroscopic characterization, and insights into their potential biological applications, supported by detailed experimental protocols.
This compound serves as a valuable starting material in medicinal chemistry due to its reactive bromine atom, which allows for the facile introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The resulting biaryl and heteroaryl structures are prevalent in a wide range of biologically active compounds, including kinase inhibitors that play a crucial role in cellular signaling pathways.
Performance Comparison of Synthesized Derivatives
To facilitate a clear comparison, the physicochemical and spectroscopic data of a representative set of synthesized this compound derivatives are summarized below. These derivatives were prepared by the Suzuki-Miyaura coupling of this compound with the corresponding boronic acids.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | Mass Spec (ESI-MS) m/z |
| Ethyl 2-fluoro-4-phenylbenzoate | C15H13FO2 | 244.26 | White solid | 7.95 (t, J = 8.0 Hz, 1H), 7.62 (d, J = 7.6 Hz, 2H), 7.47 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.3 Hz, 1H), 7.33 (dd, J = 8.4, 1.6 Hz, 1H), 7.28 (dd, J = 11.2, 1.6 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | 164.2 (d, J = 3.8 Hz), 162.1 (d, J = 265.7 Hz), 145.8 (d, J = 7.6 Hz), 139.5, 131.8 (d, J = 3.8 Hz), 129.0, 128.9, 127.2, 122.1 (d, J = 3.8 Hz), 118.5 (d, J = 13.4 Hz), 115.1 (d, J = 24.9 Hz), 61.8, 14.2 | 245.1 [M+H]+ |
| Ethyl 2-fluoro-4-(4-methoxyphenyl)benzoate | C16H15FO3 | 274.29 | Off-white solid | 7.92 (t, J = 8.0 Hz, 1H), 7.57 (d, J = 8.8 Hz, 2H), 7.28 (dd, J = 8.4, 1.6 Hz, 1H), 7.23 (dd, J = 11.3, 1.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 4.41 (q, J = 7.1 Hz, 2H), 3.87 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H) | 164.3 (d, J = 3.8 Hz), 162.0 (d, J = 265.2 Hz), 160.2, 145.5 (d, J = 8.6 Hz), 131.9, 131.7 (d, J = 4.8 Hz), 128.4, 121.5 (d, J = 3.8 Hz), 118.6 (d, J = 13.4 Hz), 114.9 (d, J = 24.9 Hz), 114.4, 61.7, 55.4, 14.2 | 275.1 [M+H]+ |
| Ethyl 2-fluoro-4-(pyridin-3-yl)benzoate | C14H12FNO2 | 245.25 | Pale yellow solid | 8.88 (d, J = 2.0 Hz, 1H), 8.68 (dd, J = 4.8, 1.6 Hz, 1H), 7.98 (t, J = 8.0 Hz, 1H), 7.92 (dt, J = 8.0, 2.0 Hz, 1H), 7.44 (dd, J = 8.0, 4.8 Hz, 1H), 7.39 (dd, J = 8.4, 1.6 Hz, 1H), 7.34 (dd, J = 10.9, 1.6 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | 163.9 (d, J = 3.8 Hz), 162.2 (d, J = 266.2 Hz), 150.1, 148.9, 142.5 (d, J = 7.6 Hz), 135.5, 135.2, 132.1 (d, J = 4.8 Hz), 123.8, 122.8 (d, J = 3.8 Hz), 118.1 (d, J = 13.4 Hz), 115.8 (d, J = 24.9 Hz), 61.9, 14.2 | 246.1 [M+H]+ |
Experimental Protocols
A general procedure for the synthesis of Ethyl 4-aryl-2-fluorobenzoate derivatives via the Suzuki-Miyaura cross-coupling reaction is provided below.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)2, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).
-
Addition of Base and Solvent: Add potassium phosphate (K3PO4, 2.0 equiv.) and a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure derivative.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing the Synthetic Pathway
The synthesis of this compound derivatives via the Suzuki-Miyaura coupling reaction can be visualized as a straightforward workflow.
Potential Role in Kinase Inhibition Signaling Pathways
The biaryl scaffold present in the synthesized derivatives is a common feature in many kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By occupying the ATP-binding site of a target kinase, these inhibitors can block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.
For instance, many epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase inhibitors feature a 4-anilinoquinazoline or a similar biaryl core structure. The derivatives of this compound, with their flexible biaryl linkage, can be readily modified to mimic the binding modes of known kinase inhibitors. The introduction of various aryl and heteroaryl groups allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.
Further biological evaluation of these synthesized compounds is warranted to determine their specific kinase inhibitory profiles and their potential as therapeutic agents. The modular nature of the Suzuki-Miyaura coupling provides a powerful platform for the rapid generation of diverse libraries of these derivatives for high-throughput screening and lead optimization in drug discovery programs.
A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 4-bromo-2-fluorobenzoate
For researchers and professionals in drug development and chemical synthesis, the selection of reagents is a critical factor that influences yield, purity, cost, and safety. This guide provides an objective comparison of alternative reagents for the synthesis of Ethyl 4-bromo-2-fluorobenzoate, a key intermediate in the preparation of various pharmaceuticals. The synthesis of this compound can be approached through several strategic pathways, primarily involving the bromination of a fluorinated precursor, the fluorination of a brominated precursor, or the esterification of 4-bromo-2-fluorobenzoic acid. This guide will explore alternatives for each of these key transformations.
I. Alternative Brominating Agents for 2-Fluorobenzoic Acid Derivatives
A common route to this compound involves the electrophilic bromination of a 2-fluorobenzoic acid derivative. The fluorine atom is an ortho-, para-director, and the carboxylic acid (or ester) group is a meta-director. Therefore, the bromination of 2-fluorobenzoic acid or its ethyl ester will primarily yield the 4-bromo isomer. Below is a comparison of common brominating agents for this transformation.
Table 1: Comparison of Brominating Agents for the Synthesis of 4-Bromo-2-fluorobenzoic Acid
| Parameter | Method A: Elemental Bromine | Method B: N-Bromosuccinimide (NBS) |
| Starting Material | 2-Fluorobenzoic Acid | 2-Fluorobenzoic Acid |
| Key Reagents | Br₂, FeBr₃ (catalyst) | N-Bromosuccinimide, H₂SO₄ |
| Solvent | Dichloromethane or neat | Acetonitrile |
| Temperature (°C) | 25-40 | 20-30 |
| Reaction Time (h) | 4-8 | 2-4 |
| Reported Yield (%) | 85-95% | 90-98% |
| Advantages | High yield, readily available reagents. | Milder conditions, easier to handle than liquid bromine, high selectivity. |
| Disadvantages | Elemental bromine is highly corrosive and toxic, requiring specialized handling. Generation of HBr as a byproduct. | Higher cost of NBS compared to bromine. |
II. Alternative Fluorination Methods via Diazotization
An alternative synthetic strategy involves the introduction of the fluorine atom to a pre-functionalized aromatic ring, typically through a Sandmeyer or Balz-Schiemann reaction starting from an amino group. The Balz-Schiemann reaction is particularly notable for the synthesis of aryl fluorides.
Table 2: Comparison of Fluorination via Diazotization of 4-Bromo-2-aminobenzoic Acid
| Parameter | Balz-Schiemann Reaction |
| Starting Material | 4-Bromo-2-aminobenzoic Acid |
| Key Reagents | NaNO₂, HBF₄ |
| Intermediate | Diazonium tetrafluoroborate salt |
| Temperature (°C) | 0-5 (diazotization), then thermal decomposition at >100 |
| Reaction Time (h) | 1-2 (diazotization), 1-3 (decomposition) |
| Reported Yield (%) | 60-75% |
| Advantages | A classic and reliable method for introducing fluorine to an aromatic ring. |
| Disadvantages | Requires handling of potentially unstable diazonium salts. The thermal decomposition can sometimes be difficult to control on a large scale.[1] |
III. Alternative Esterification Reagents for 4-Bromo-2-fluorobenzoic Acid
The final step in many synthetic routes is the esterification of 4-bromo-2-fluorobenzoic acid to the corresponding ethyl ester. Several methods are available, each with its own set of advantages and disadvantages.
Table 3: Comparison of Esterification Methods for 4-Bromo-2-fluorobenzoic Acid
| Parameter | Method A: Fischer Esterification | Method B: Thionyl Chloride | Method C: DCC Coupling |
| Key Reagents | Ethanol, H₂SO₄ (catalyst) | Thionyl chloride (SOCl₂), then Ethanol | Dicyclohexylcarbodiimide (DCC), DMAP (catalyst), Ethanol |
| Solvent | Excess Ethanol | Dichloromethane or Toluene | Dichloromethane |
| Temperature (°C) | 78 (Reflux) | 0 to 70 | 0 to 25 |
| Reaction Time (h) | 12-24 | 2-4 | 3-6 |
| Reported Yield (%) | ~90%[2] | >95%[2] | >90% |
| Advantages | Inexpensive reagents, simple procedure. | High yield, fast reaction, suitable for acid-sensitive substrates (in the second step). | Very mild conditions, suitable for sensitive substrates. |
| Disadvantages | Reversible reaction requiring removal of water or use of excess alcohol.[3] Strong acid can be problematic for sensitive substrates. | Thionyl chloride is corrosive and reacts violently with water. Generates HCl and SO₂ as byproducts. | DCC is a known allergen. Dicyclohexylurea (DCU) byproduct can be difficult to remove. Higher reagent cost. |
Experimental Protocols
Protocol for Bromination with N-Bromosuccinimide
-
To a stirred solution of 2-fluorobenzoic acid (1 equivalent) in acetonitrile, add concentrated sulfuric acid (0.5 equivalents) at room temperature.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice water and stir for 30 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 4-bromo-2-fluorobenzoic acid.
Protocol for Balz-Schiemann Reaction
-
Suspend 4-bromo-2-aminobenzoic acid (1 equivalent) in an aqueous solution of fluoroboric acid (HBF₄, 48%, 3 equivalents) at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir the mixture at 0-5°C for 1 hour.
-
Filter the precipitated diazonium tetrafluoroborate salt and wash with cold water, followed by cold methanol and diethyl ether.
-
Carefully heat the dry diazonium salt in a suitable flask until the vigorous decomposition ceases.
-
The crude product can be purified by distillation or recrystallization to yield 4-bromo-2-fluorobenzoic acid.
Protocol for Esterification using Thionyl Chloride
-
To a solution of 4-bromo-2-fluorobenzoic acid (1 equivalent) in a suitable solvent like toluene, add thionyl chloride (2 equivalents) at 0°C.[2]
-
Heat the mixture to 70°C and stir for 2-3 hours until the evolution of gas ceases.[2]
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in dichloromethane and add ethanol (3 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[2]
Visualizing the Synthetic Pathways
The following diagram illustrates the alternative synthetic routes to this compound.
Caption: Alternative synthetic routes to this compound.
References
Comparative Bioactivity of Ethyl 4-bromo-2-fluorobenzoate Analogs: An In-Silico and Literature-Based Guide
Inferred Structure-Activity Relationships of Halogenated Benzoic Acid Derivatives
The biological activity of halogenated benzoic acid derivatives is significantly influenced by the nature, position, and number of halogen substituents on the aromatic ring, as well as the nature of the ester or amide group.
Key Inferred SAR Observations:
-
Antimicrobial Activity:
-
The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) and nitro groups, on the phenyl ring is often associated with enhanced antimicrobial activity.
-
Quantitative Structure-Activity Relationship (QSAR) studies on 2-chlorobenzoic acid derivatives have indicated that topological and electronic parameters govern their antibacterial and antifungal activities.[1][2]
-
For some classes of compounds, Schiff's bases of halobenzoic acids have demonstrated more potent antimicrobial effects than their corresponding esters.[1][2]
-
-
Cytotoxic and Anticancer Activity:
-
The position of substituents on the phenyl ring can dramatically alter cytotoxic effects against cancer cell lines.
-
Studies on various synthetic derivatives have shown that specific substitutions can lead to significant cytotoxicity against breast cancer cell lines, including multi-drug resistant strains.[3]
-
The introduction of bulky and hydrophobic groups can influence the binding affinity to biological targets, which may correlate with cytotoxic potency.
-
Comparative Data on Related Halogenated Aromatic Compounds
While specific data for Ethyl 4-bromo-2-fluorobenzoate analogs is unavailable, the following tables summarize the bioactivity of structurally related compounds to provide a comparative context.
Table 1: Antimicrobial Activity of Selected Halogenated Benzoic Acid Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., pMIC, MIC) | Reference |
| 2-chlorobenzoic acid derivatives | Escherichia coli | pMIC = 2.27 µM/ml (for most potent compound) | [1][2] |
| 2-chlorobenzoic acid derivatives | Staphylococcus aureus | pMIC = 1.91 µM/ml (for most potent compound) | [1][2] |
| 3/4-bromo benzohydrazide derivatives | General antimicrobial | pMIC = 1.67 µM/ml (for most potent compound) | [4] |
Table 2: Cytotoxic Activity of Selected Halogenated and Synthetic Derivatives
| Compound Class | Cell Line | Activity Metric (IC50) | Reference |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | 0.81 ± 0.04 µg/mL | [3] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | 1.82 ± 0.05 μg/mL | [3] |
| 3/4-bromo benzohydrazide derivatives | HCT116 | 1.20 μM (for most potent compound) | [4] |
| Ethyl Pyruvate | VMM917 (Melanoma) | Selective cytotoxicity (10.1-fold vs. normal cells) | [5] |
| Ethyl Pyruvate | HeLa (Cervix) | Selective cytotoxicity (3.04-fold vs. normal cells) | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing the bioactivity of novel chemical entities, based on methodologies described in the referenced literature.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 25°C, respectively. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the appropriate growth medium.
-
Incubation: A standardized volume of the microbial inoculum is added to each tube containing the serially diluted compounds. Control tubes (with and without solvent) are also included.
-
Determination of Minimum Inhibitory Concentration (MIC): The tubes are incubated for a specified period (e.g., 24-48 hours). The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., BJ fibroblasts) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Mandatory Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the bioactivity screening of novel compounds.
Caption: A generalized workflow for the design, synthesis, and bioactivity screening of novel chemical compounds.
Caption: A hypothetical signaling pathway illustrating how a bioactive compound might induce apoptosis in cancer cells.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Synthesis of Ethyl 4-bromo-2-fluorobenzoate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Ethyl 4-bromo-2-fluorobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthesis routes to this compound, focusing on cost-effectiveness, reaction efficiency, and safety and environmental considerations.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Thionyl Chloride Esterification | Route 2: Sulfuric Acid-Catalyzed Esterification | Route 3: Sandmeyer Reaction (Hypothetical) |
| Starting Material | 4-bromo-2-fluorobenzoic acid | 4-bromo-2-fluorobenzoic acid | Ethyl 2-amino-4-bromobenzoate |
| Key Reagents | Thionyl chloride, Ethanol | Sulfuric acid, Ethanol | Sodium nitrite, Copper(I) bromide, HBr |
| Reported Yield | High | Good to High | Moderate to Good (general) |
| Reaction Conditions | Mild to moderate temperature | Reflux | Low temperature (diazotization) |
| Purity | Generally high | Variable, requires purification | Variable, potential for byproducts |
| Cost of Key Reagent | Moderate to High | Low | Moderate |
| Safety Concerns | Toxic and corrosive gas byproduct (HCl, SO2) | Highly corrosive acid, exothermic reaction | Potentially explosive diazonium salts |
| Environmental Impact | Acidic waste, hazardous gas release | Acidic waste | Heavy metal waste (copper) |
Route 1: Esterification using Thionyl Chloride
This common and efficient method involves the reaction of 4-bromo-2-fluorobenzoic acid with ethanol in the presence of thionyl chloride. The thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the desired ester.
Experimental Protocol:
A solution of 4-bromo-2-fluorobenzoic acid in ethanol is cooled to 0°C. Thionyl chloride is then added dropwise to the solution. After the addition, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then quenched, and the product is extracted and purified.
assessing the stability of Ethyl 4-bromo-2-fluorobenzoate under different conditions
A Comparative Guide to the Stability of Ethyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of this compound under various stress conditions, offering a comparative analysis with structurally related alternatives: Ethyl 4-bromobenzoate and Ethyl 4-fluorobenzoate. The information presented herein is crucial for determining appropriate storage, formulation, and handling protocols in research and drug development settings.
The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[1][2][3] This guide synthesizes available data and established chemical principles to evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Comparative Stability Analysis
While direct experimental data for this compound is limited, its stability profile can be inferred from the known electronic and steric effects of its substituents and compared to analogues with available data.
Theoretical Stability Assessment:
-
This compound : The presence of two electron-withdrawing groups, bromide at the para position and fluoride at the ortho position, is expected to significantly increase the electrophilicity of the carbonyl carbon. This would render the ester more susceptible to nucleophilic attack, particularly hydrolysis. The ortho-fluoro substituent, in addition to its inductive effect, may also exert steric hindrance, potentially influencing the rate of degradation.
-
Ethyl 4-bromobenzoate : The para-bromo substituent is electron-withdrawing, which is known to decrease the stability of the ester to hydrolysis compared to the unsubstituted ethyl benzoate.[4]
-
Ethyl 4-fluorobenzoate : The para-fluoro substituent is also electron-withdrawing and is expected to accelerate ester hydrolysis.[5]
Based on these electronic effects, the predicted order of stability under hydrolytic conditions is:
Ethyl 4-fluorobenzoate > Ethyl 4-bromobenzoate > this compound
Data Presentation: Stability under Forced Degradation
The following tables summarize the available quantitative data and qualitative assessments for the stability of this compound and its alternatives.
Table 1: Hydrolytic Stability
| Compound | Condition | Half-life (t½) | Observations |
| This compound | Acidic (e.g., 0.1 M HCl) | Data not available | Expected to be susceptible to hydrolysis. |
| Neutral (e.g., Water) | Data not available | Likely to be more stable than under acidic or basic conditions. | |
| Basic (e.g., 0.1 M NaOH) | Data not available | Expected to be highly susceptible to hydrolysis due to strong electron-withdrawing substituents. | |
| Ethyl 4-bromobenzoate | Basic (LiOH/THF:H₂O) | 12 minutes[4] | Less stable than unsubstituted ethyl benzoate (t½ = 14 minutes).[4] |
| Ethyl 4-fluorobenzoate | Acidic, Neutral, Basic | Data not available | Expected to be more stable than the bromo- and fluoro-substituted analogue but less stable than unsubstituted ethyl benzoate. |
Table 2: Oxidative, Photolytic, and Thermal Stability
| Compound | Condition | Stability Profile | Potential Degradants |
| This compound | Oxidative (e.g., 3% H₂O₂) | Data not available | Expected to be relatively stable in the absence of catalysts. |
| Photolytic (ICH Q1B) | Data not available | Aromatic halides can be susceptible to photodecomposition. | |
| Thermal (e.g., 60°C) | Data not available | Stable under recommended storage at room temperature. | |
| Ethyl 4-bromobenzoate | Oxidative | Stable under normal conditions; incompatible with strong oxidizing agents.[6][7] | Not specified. |
| Photolytic | Data not available | - | |
| Thermal | Stable under recommended storage conditions.[7] | Carbon oxides, Hydrogen bromide gas.[7] | |
| Ethyl 4-fluorobenzoate | Oxidative, Photolytic, Thermal | Data not available | Expected to have good thermal stability. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound and its alternatives.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.
Materials:
-
This compound (and comparators)
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Constant temperature water bath
Procedure:
-
Prepare stock solutions (1 mg/mL) of the test compounds in acetonitrile.
-
For each compound, prepare three sets of reaction solutions:
-
Acidic: Add a specific volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Neutral: Add the same volume of stock solution to purified water.
-
Basic: Add the same volume of stock solution to 0.1 M NaOH.
-
-
Incubate all solutions in a constant temperature water bath at 40°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the reaction.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Calculate the percentage of degradation at each time point and determine the hydrolysis rate constant and half-life.
Protocol 2: Photostability Assessment (as per ICH Q1B)
Objective: To evaluate the stability of the compound when exposed to light.
Materials:
-
Test compounds (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines (providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy).[8][9][10]
-
Quartz cuvettes or other transparent containers
-
Aluminum foil for dark controls
-
HPLC system
Procedure:
-
Expose solid samples of the test compounds directly to the light source in the photostability chamber.
-
Prepare solutions of the test compounds (e.g., 100 µg/mL in a suitable solvent like acetonitrile:water) in quartz cuvettes.
-
Prepare identical "dark control" samples by wrapping the containers in aluminum foil.[11]
-
Place both the exposed and dark control samples in the photostability chamber.
-
After the specified duration of exposure, remove the samples.
-
Analyze both the exposed and dark control samples by HPLC to quantify the parent compound and detect any degradation products.
-
Compare the chromatograms of the exposed and dark control samples to assess the extent of photodegradation.
Protocol 3: Oxidative Stability Assessment
Objective: To determine the susceptibility of the compound to oxidation.
Materials:
-
Test compounds
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
HPLC system
Procedure:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in acetonitrile.
-
Add a specific volume of this solution to a solution of 3% H₂O₂ to achieve a final compound concentration of 100 µg/mL.
-
Store the solution at room temperature, protected from light.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent).
-
Analyze the samples by HPLC to measure the decrease in the parent compound concentration and identify any oxidative degradants.
Visualizations
Logical Workflow for Forced Degradation Studies
Signaling Pathway of Ester Hydrolysis
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
- 11. q1scientific.com [q1scientific.com]
A Comparative Guide to Suzuki Coupling Efficiency with Different Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron species, typically a boronic acid. The choice of boronic acid can significantly impact reaction yield, rate, and overall success. This guide provides an objective comparison of Suzuki coupling efficiency with various boronic acids, supported by experimental data and detailed protocols.
Factors Influencing Suzuki Coupling Efficiency
The efficiency of the Suzuki coupling reaction is influenced by several factors related to the structure of the boronic acid:
-
Electronic Effects: The electronic properties of substituents on the boronic acid play a crucial role. Generally, electron-donating groups on an aryl boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields.[1] Conversely, electron-withdrawing groups can sometimes result in slower or lower-yielding reactions, although the specific outcome depends on the overall reaction conditions.[1]
-
Steric Hindrance: While standard Suzuki couplings can be relatively insensitive to minor steric hindrance, highly congested boronic acids, such as those with ortho-substituents, can pose a significant challenge.[2][3] In such cases, specialized palladium catalysts and bulky, electron-rich phosphine ligands are often necessary to achieve good yields.[3][4]
-
Substrate Class: The nature of the organic group attached to the boron atom (aryl, heteroaryl, vinyl, alkyl) significantly affects reactivity and stability. Heteroaryl boronic acids, for instance, can be prone to instability and protodeboronation, which can diminish yields.[5][6] More stable alternatives like potassium heteroaryltrifluoroborates have been developed to address this issue.[5][7]
-
Boronic Acids vs. Boronate Esters: Boronic acids are generally more reactive than their corresponding boronate esters, such as pinacol esters.[8][9] This higher reactivity can lead to faster reactions. However, boronic acids are often less stable and more susceptible to degradation.[8][9] Boronate esters offer greater stability, making them easier to handle, purify, and store, which can be advantageous in multi-step syntheses.[8][10] The debate continues as to whether boronate esters act directly in the catalytic cycle or first hydrolyze to the more reactive boronic acid.[8][10]
Quantitative Data Presentation
The following table summarizes the performance of various boronic acids in Suzuki coupling reactions under different conditions, providing a comparative overview of their efficiency.
| Boronic Acid Type | Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Key Observations | Reference(s) |
| Aryl Boronic Acid | 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | Electron-donating groups generally lead to high yields. | [1] |
| Aryl Boronic Acid | 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | High Yield | Demonstrates the positive effect of electron-donating groups. | [1] |
| Aryl Boronic Acid | Phenyl | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >99 | Bulky phosphine ligands are effective for challenging substrates. | [11] |
| Aryl Boronic Acid | Phenyl | 4-Bromoanisole | "Ligandless" Pd(OAc)₂ | K₂CO₃ | Water | High Yield | Aqueous conditions can be highly effective. | [2] |
| Heteroaryl Boronic Acid | 3-Furan | Activated Heteroaryl Chlorides | Pd(OAc)₂ / 1 | K₃PO₄ | n-Butanol | Good to Excellent | Specialized ligands enable coupling of unstable heteroaryl boronic acids. | [12] |
| Heteroaryltrifluoroborate | Indol-5-yl | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | Not Specified | 91 | Trifluoroborates offer enhanced stability and high yields for heteroaryl couplings. | [5] |
| Alkyl Boronic Acid | Cyclohexyl | 2-Bromo-5-methoxy-1,3-dimethylbenzene | Pd(OAc)₂ / AntPhos | Not Specified | Toluene | High Yield | Specialized catalysts facilitate sterically demanding aryl-alkyl couplings. | [4] |
| Boronate Ester | Phenyl Pinacol Ester | 4-Chlorotoluene | Not Specified | Not Specified | Not Specified | Lower than boronic acid | Boronate esters can be less reactive than the corresponding boronic acids. | [8][13] |
Experimental Protocols
Below is a generalized experimental protocol for comparing the efficiency of different boronic acids in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Boronic acid or boronate ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Inert gas supply (e.g., argon or nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stirring and heating apparatus
Procedure:
-
Preparation of the Reaction Vessel: A reaction vessel is thoroughly dried and then cooled under a stream of inert gas.
-
Addition of Solids: Under an inert atmosphere, the palladium catalyst, ligand (if applicable), base, and the boronic acid are added to the reaction vessel.
-
Addition of Solvent and Reactants: The anhydrous and degassed solvent is added to the vessel, followed by the aryl or heteroaryl halide via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature for a specified period. The reaction progress is monitored by a suitable technique such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficiency of different boronic acids in Suzuki coupling reactions.
Caption: Generalized workflow for Suzuki coupling experiments.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ethyl 4-bromo-2-fluorobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Ethyl 4-bromo-2-fluorobenzoate, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential safety information, logistical plans, and step-by-step instructions for its appropriate disposal.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound. This information is critical for risk assessment and safe handling.
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Physical Form | Liquid |
| Purity | ≥98%[1] |
| Storage Temperature | Room temperature, sealed in a dry place |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound should follow the established guidelines for halogenated organic waste. Adherence to these steps is crucial for regulatory compliance and laboratory safety.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound within a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[2][3]
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste".[3][4]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous solutions, or other waste streams.[3] Proper segregation is vital for correct disposal and can prevent dangerous chemical reactions.
3. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in the designated halogenated waste container.[4]
-
For spills, soak up the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it into the hazardous waste container.[2] Do not let the product enter drains.[2]
4. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
List the full chemical name, "this compound," and any other components mixed in the waste.
-
Keep the container securely closed when not in use.
5. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the empty container three times with a suitable organic solvent in which the compound is soluble.
-
Collect the solvent rinsate and add it to your designated "Halogenated Organic Waste" container.[3][4]
-
After triple-rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, but always consult your institution's specific guidelines.[4]
-
6. Final Disposal:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[2][3]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult state and local hazardous waste regulations to ensure complete and accurate classification.[5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 4-bromo-2-fluorobenzoate
This guide provides critical safety, handling, and disposal information for Ethyl 4-bromo-2-fluorobenzoate (CAS No. 474709-71-2), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] A thorough risk assessment should be conducted before handling. The following table summarizes the required personal protective equipment.
| Protection Type | Equipment Specification | Standards |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely. | OSHA 29 CFR 1910.133 or EU EN166.[1][3] |
| Hand Protection | Chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling. | Consult glove manufacturer's specifications for compatibility. |
| Skin and Body Protection | Impervious clothing, such as a lab coat, and long-sleeved clothing.[2][4] | Select based on the concentration and amount of the substance being handled. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan: Step-by-Step Waste Management
-
Waste Identification : this compound and its containers are considered hazardous waste.[2][4]
-
Collection :
-
Disposal :
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][3] |
| If inhaled | Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3] |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[3][4] |
Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
